1-Fluoro-4-iodonaphthalene
Description
BenchChem offers high-quality 1-Fluoro-4-iodonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-iodonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXQUMOQBPPDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499704 | |
| Record name | 1-Fluoro-4-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-09-1 | |
| Record name | 1-Fluoro-4-iodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Characterization of 1-Fluoro-4-iodonaphthalene
This technical guide provides a comprehensive overview of the essential physical properties of 1-Fluoro-4-iodonaphthalene, specifically its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical estimation of these properties based on structural analogs and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and safety.
Introduction: The Significance of 1-Fluoro-4-iodonaphthalene
1-Fluoro-4-iodonaphthalene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. The unique substitution pattern of a fluorine and an iodine atom on the naphthalene scaffold imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures, including novel pharmaceutical agents and advanced materials. The precise determination of its physical properties, such as melting and boiling points, is a cornerstone for its practical application, influencing purification techniques, reaction conditions, and formulation development.
Physicochemical Properties: An Overview
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoronaphthalene | C₁₀H₇F | -13[1] | 215[1] |
| 1-Iodonaphthalene | C₁₀H₇I | 4[2][3] | 302-305[3] (163-165 @ 15 mmHg)[2] |
| 1-Fluoro-4-iodonaphthalene | C₁₀H₆FI | Estimated: Solid at room temperature | Estimated: >300 (at atm. pressure) |
Analysis and Estimation:
The introduction of a halogen atom to an aromatic system generally increases its melting and boiling points compared to the parent hydrocarbon due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions).
-
Melting Point: 1-Iodonaphthalene is a solid at room temperature with a melting point of 4°C[2][3]. The addition of a fluorine atom to this structure is expected to further increase the melting point due to the potential for more ordered crystal lattice packing and increased polarity. Therefore, it is predicted that 1-Fluoro-4-iodonaphthalene is a solid at room temperature with a melting point significantly above 4°C.
-
Boiling Point: Both 1-fluoronaphthalene (215°C) and 1-iodonaphthalene (302-305°C) have high boiling points[1][3]. The presence of both fluorine and iodine in 1-Fluoro-4-iodonaphthalene will result in a higher molecular weight and increased polarity compared to either of the monosubstituted analogs. This will lead to stronger intermolecular forces, thus it is anticipated that the boiling point of 1-Fluoro-4-iodonaphthalene will be higher than that of 1-iodonaphthalene, likely exceeding 300°C at atmospheric pressure.
Given the high estimated boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step protocols for the empirical determination of the melting and boiling points of 1-Fluoro-4-iodonaphthalene.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a critical indicator of purity.
Methodology: Capillary Melting Point Apparatus
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of 1-Fluoro-4-iodonaphthalene is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent to ensure high purity.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned with the bulb adjacent to the part of the capillary containing the sample.
-
-
Melting Point Measurement:
-
Set the apparatus to heat at a rapid rate initially to approach the estimated melting point.
-
When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The recorded melting point should be reported as a range.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the external pressure.
Methodology: Distillation
For a compound with a high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid thermal degradation.
Step-by-Step Protocol:
-
Apparatus Setup (Vacuum Distillation):
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use ground glass joints with appropriate grease to ensure a good seal.
-
Place a sample of 1-Fluoro-4-iodonaphthalene in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Position a thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the apparatus to a vacuum source with a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Begin stirring the sample.
-
Gradually reduce the pressure in the system to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Record the temperature at which the liquid is distilling at a steady rate. This is the boiling point at the recorded pressure.
-
Record the pressure from the manometer.
-
-
Data Reporting:
-
The boiling point should be reported with the corresponding pressure (e.g., 165°C at 15 mmHg).
-
Diagram of Vacuum Distillation Setup:
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Safety and Handling
As with all halogenated aromatic compounds, 1-Fluoro-4-iodonaphthalene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage: Store in a cool, dry place away from light and incompatible materials.
Conclusion
The precise determination of the melting and boiling points of 1-Fluoro-4-iodonaphthalene is a fundamental requirement for its effective use in research and development. While experimental data is currently lacking, this guide provides a robust framework for the estimation of these properties and detailed, reliable protocols for their empirical measurement. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of scientific endeavors that utilize this promising chemical entity.
References
-
PubChem. 1-Iodonaphthalene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1-Fluoronaphthalene. [Link]
-
ChemSrc. 90-14-2 1-Iodonaphthalene. [Link]
Sources
The Strategic Utility of 1-Fluoro-4-iodonaphthalene: A Technical Guide for Advanced Synthesis
Abstract
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of the carbon-iodine bond are cornerstones of innovation. 1-Fluoro-4-iodonaphthalene emerges as a highly valuable, yet underutilized, building block at the intersection of these principles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential applications of this unique bifunctionalized naphthalene derivative. By leveraging its distinct electronic and steric properties, 1-Fluoro-4-iodonaphthalene offers a powerful platform for the construction of complex molecular architectures in materials science and medicinal chemistry. This document delineates proven synthetic routes, detailed protocols for key cross-coupling reactions, and an exploration of its prospective applications, grounded in established chemical principles and analogous systems.
Introduction: The Architectural Advantage of 1-Fluoro-4-iodonaphthalene
1-Fluoro-4-iodonaphthalene is a synthetically versatile aromatic compound featuring a naphthalene core substituted with a fluorine atom at the 1-position and an iodine atom at the 4-position. This specific arrangement of substituents imparts a unique reactivity profile, making it a strategic building block for the synthesis of highly functionalized naphthalene derivatives.
The key to its utility lies in the orthogonal reactivity of the two halogen atoms. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the robust carbon-fluorine (C-F) bond. This disparity allows for selective functionalization at the 4-position, while the fluorine atom at the 1-position serves to modulate the electronic properties of the naphthalene ring system and can be a site for later-stage modification or a permanent fixture to enhance the properties of the final product.
The strategic placement of the fluorine atom can influence molecular conformation, metabolic stability, and binding interactions in biological systems, a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. In materials science, the incorporation of fluorine can enhance properties such as thermal stability, and mesomorphic behavior in liquid crystals.
This guide will provide a detailed exploration of the synthesis of 1-Fluoro-4-iodonaphthalene, its application in cornerstone cross-coupling reactions, and its potential in the development of novel materials and therapeutics.
Synthesis of 1-Fluoro-4-iodonaphthalene: A Reliable Pathway
A robust and scalable synthesis of 1-Fluoro-4-iodonaphthalene can be achieved via a Sandmeyer-type reaction, starting from the commercially available 4-fluoro-1-naphthylamine.[1][2][3] This multi-step process involves the diazotization of the primary amine followed by iodination.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 1-Fluoro-4-iodonaphthalene.
Detailed Experimental Protocol: Synthesis of 1-Fluoro-4-iodonaphthalene
This protocol is adapted from established procedures for the synthesis of similar aryl halides via the Sandmeyer reaction.[4][5]
Materials:
-
4-Fluoro-1-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 4-fluoro-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water.
-
Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-Fluoro-4-iodonaphthalene.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of 1-Fluoro-4-iodonaphthalene is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7] 1-Fluoro-4-iodonaphthalene is an excellent substrate for this reaction, readily coupling with a variety of aryl- and vinylboronic acids or their esters.
Caption: Suzuki-Miyaura coupling of 1-Fluoro-4-iodonaphthalene.
Representative Protocol: Synthesis of 1-Fluoro-4-phenylnaphthalene
This protocol is adapted from a similar transformation using a related substrate.[8]
Materials:
-
1-Fluoro-4-iodonaphthalene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Degassed Water
Procedure:
-
To a reaction vessel, add 1-Fluoro-4-iodonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Fluoro-4-iodonaphthalene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 100 | >90 (estimated) |
| 1-Fluoro-4-iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | >90 (estimated) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl motifs.[9][10][11][12] This reaction is highly efficient with aryl iodides like 1-Fluoro-4-iodonaphthalene.
Caption: Sonogashira coupling of 1-Fluoro-4-iodonaphthalene.
General Protocol: Sonogashira Coupling of 1-Fluoro-4-iodonaphthalene
Materials:
-
1-Fluoro-4-iodonaphthalene
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 1-Fluoro-4-iodonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add the solvent (THF or DMF) followed by the amine base (TEA or DIPA, typically used as solvent or co-solvent).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16] This reaction allows for the coupling of 1-Fluoro-4-iodonaphthalene with a wide range of primary and secondary amines.
Caption: Buchwald-Hartwig amination of 1-Fluoro-4-iodonaphthalene.
General Protocol: Buchwald-Hartwig Amination of 1-Fluoro-4-iodonaphthalene
Materials:
-
1-Fluoro-4-iodonaphthalene
-
Amine (e.g., Aniline, Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., BINAP, XPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge a reaction vessel with Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.01-0.06 eq), and the base (1.5-2.0 eq).
-
Add 1-Fluoro-4-iodonaphthalene (1.0 eq) and the amine (1.2-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-120 °C until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Applications in Materials Science and Medicinal Chemistry
The unique structural and electronic properties of 1-Fluoro-4-iodonaphthalene make it a promising scaffold for the development of advanced materials and pharmaceutical agents.
Liquid Crystals
The incorporation of fluorinated aromatic rings is a well-established strategy in the design of liquid crystals.[17] The fluorine substituent can enhance the dielectric anisotropy, reduce viscosity, and lower the operating voltage of liquid crystal displays. The rigid naphthalene core of 1-Fluoro-4-iodonaphthalene provides a desirable mesogenic unit. Through cross-coupling reactions at the 4-position, various side chains can be introduced to tune the liquid crystalline properties, leading to materials with specific phase behaviors (e.g., nematic, smectic).
Organic Electronics
The extended π-system of the naphthalene core, which can be further extended through Sonogashira and Suzuki couplings, makes derivatives of 1-Fluoro-4-iodonaphthalene attractive for applications in organic electronics.[18] These compounds can be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atom can influence the HOMO/LUMO energy levels, impacting charge injection and transport properties.
Pharmaceutical Intermediates
Naphthalene-based structures are found in a variety of biologically active compounds.[19][20] The strategic placement of a fluorine atom can improve metabolic stability and binding affinity. 1-Fluoro-4-iodonaphthalene serves as a versatile starting material for the synthesis of complex pharmaceutical intermediates. For instance, Buchwald-Hartwig amination can introduce diverse amine functionalities, a common feature in many kinase inhibitors and other targeted therapies. The ability to build upon the 1-fluoro-4-substituted naphthalene scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Conclusion
1-Fluoro-4-iodonaphthalene represents a powerful and versatile building block for advanced organic synthesis. Its differential reactivity, with a highly active C-I bond for cross-coupling and a strategically placed fluorine atom for property modulation, offers a wealth of synthetic possibilities. While direct literature on this specific isomer is emerging, the well-established chemistry of related halonaphthalenes provides a strong foundation for its application. This technical guide has provided a framework for the synthesis, functionalization, and potential applications of 1-Fluoro-4-iodonaphthalene, empowering researchers to leverage this unique molecule in the development of next-generation materials and therapeutics.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 438-32-4 | 4-fluoro-1-naphthylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. Retrieved from [Link]
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ResearchGate. (n.d.). Naphthalene-based fluorophores: Structure, properties and applications. Retrieved from [Link]
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ResearchGate. (2014). Study of Structural, Electronic and Vibrational Properties of di-phosphanaphthalene by Using Density Functional Theory (DFT). Retrieved from [Link]
-
PMC - NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
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IndiaMART. (n.d.). Alpha Naphthylamine Manufacturers, Suppliers, Exporters, Importers in India. Retrieved from [Link]
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Journal of Education for Pure Science. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Retrieved from [Link]
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ResearchGate. (2021). Luminescent Ionic Liquid Crystals Based on Naphthalene‐Imidazolium Unit. Retrieved from [Link]
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A Researcher's Comprehensive Guide to 1-Fluoro-4-iodonaphthalene: Sourcing, Synthesis, and Application
Introduction: Navigating the Isomeric Landscape of Fluoro-iodonaphthalenes
For researchers and professionals in drug development and materials science, the strategic incorporation of halogenated naphthalene scaffolds is a cornerstone of molecular design. Among these, fluoro-iodonaphthalenes present a unique combination of functionalities, offering a fluorine atom for modulating electronic properties and metabolic stability, and an iodine atom as a versatile handle for carbon-carbon bond formation. This guide provides an in-depth technical overview of 1-Fluoro-4-iodonaphthalene , a specific isomer that, while less common than its benzene counterpart (1-fluoro-4-iodobenzene), holds significant potential for synthetic innovation.
It is crucial to distinguish 1-Fluoro-4-iodonaphthalene from the more frequently encountered 1-Fluoro-4-iodobenzene . While both are valuable building blocks, their differing aromatic systems impart distinct reactivity and steric profiles. This guide will focus primarily on the naphthalene derivative, addressing its commercial availability, synthesis, and applications, while drawing parallels to its benzene analog where instructive.
Chemical Identity and Properties
-
Chemical Name: 1-Fluoro-4-iodonaphthalene
-
CAS Number: 17318-09-1
-
Molecular Formula: C₁₀H₆FI
-
Molecular Weight: 272.06 g/mol
-
Structure:
Note: The CAS number 17318-06-8 has been associated with the corresponding Grignard reagent, 4-Fluoro-1-naphthylmagnesium bromide, and should not be confused with the parent iodide.[1]
Spectroscopic data for 1-Fluoro-4-iodonaphthalene is not widely published in readily accessible databases. However, based on analogous structures, one can anticipate characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that would confirm its identity. For instance, the ¹⁹F NMR of related fluoronaphthalene compounds often exhibits signals in the range of -110 ppm.[2]
Commercial Sourcing and Procurement
1-Fluoro-4-iodonaphthalene is a research-grade chemical and is not as widely stocked as many other aryl halides. Its procurement often involves synthesis on demand or sourcing from specialized suppliers. Below is a comparative table of known commercial sources.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | 1-Fluoro-4-iodonaphthalene | 17318-09-1 | Listed in their catalog of related fluorinated and iodinated building blocks.[2] |
| Synthonix | 4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF | 17318-06-8 | Offers the Grignard reagent, which can be a precursor or used in situ.[1] |
Purchasing Considerations for Researchers:
-
Purity and Analysis: Given the potential for isomeric impurities in the synthesis of substituted naphthalenes, it is imperative to request a Certificate of Analysis (CoA) from the supplier, detailing the purity (typically by HPLC or GC) and the characterization data (NMR, MS).
-
Lead Times: As this is often not a stock item, researchers should anticipate longer lead times for custom synthesis or sourcing.
-
Alternative Isomers: Depending on the synthetic strategy, researchers may also consider other commercially available isomers such as 1-Fluoro-2-iodonaphthalene (CAS 501433-09-6).[3]
Synthetic Strategies: Accessing 1-Fluoro-4-iodonaphthalene
Due to its limited commercial availability, an in-house synthesis of 1-Fluoro-4-iodonaphthalene may be necessary. A plausible and common strategy for the synthesis of aryl iodides from an amino precursor is the Sandmeyer reaction.
A potential synthetic route can be envisioned starting from the more readily available 4-Fluoro-1-nitronaphthalene .
Step-by-Step Synthetic Protocol Overview:
-
Reduction of 4-Fluoro-1-nitronaphthalene: The nitro group can be reduced to an amine using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen atmosphere.[4] This reaction is typically high-yielding and clean.
-
Diazotization of 4-Fluoro-1-naphthylamine: The resulting amine is then diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.
-
Iodination via Sandmeyer Reaction: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion to yield the final product, 1-Fluoro-4-iodonaphthalene.
Key Applications in Research and Drug Discovery
The utility of 1-Fluoro-4-iodonaphthalene lies in its capacity to participate in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), which is the initial step in many cross-coupling reactions.[3][5][6]
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the naphthalene scaffold and a boronic acid or ester.[5][7][8] This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: This involves the coupling of 1-Fluoro-4-iodonaphthalene with a terminal alkyne to form an alkynylnaphthalene derivative.[9][10][11][12] These products can be important intermediates in the synthesis of natural products and organic materials.[11]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with an aryl iodide like 1-Fluoro-4-iodonaphthalene. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Fluoro-4-iodonaphthalene (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Applications in Medicinal Chemistry and PET Imaging
-
Scaffold for Bioactive Molecules: The fluoronaphthalene core is present in various compounds with biological activity. The ability to further functionalize this core via the iodo group makes 1-Fluoro-4-iodonaphthalene an attractive starting material for the synthesis of novel drug candidates.[13][14]
-
PET Imaging: Aryl iodides are valuable precursors for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The iodine can be displaced with the positron-emitting isotope fluorine-18 ([¹⁸F]) via nucleophilic substitution, although this is more challenging on an already fluorinated ring. Alternatively, the iodo-group can be a site for stannylation followed by radio-iodination. While not specifically documented for 1-Fluoro-4-iodonaphthalene, related structures are used in the development of PET tracers.[15][16][17][18]
Safety, Handling, and Storage
-
Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] Protect from light, as aryl iodides can be light-sensitive.
Always consult the supplier's SDS upon receipt of the chemical and follow all institutional safety protocols.
Conclusion
1-Fluoro-4-iodonaphthalene is a specialized chemical building block with significant potential for the synthesis of complex molecules in drug discovery and materials science. While its commercial availability is limited, understanding its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers to incorporate this unique scaffold into their synthetic programs. As with any less common reagent, careful sourcing, characterization, and handling are paramount to successful and safe utilization.
References
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Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. The Royal Society of Chemistry. [Link]
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A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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1-FLUORO-4,5-DINITRONAPHTHALENE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity. ResearchGate. [Link]
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Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. National Institutes of Health. [Link]
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Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. Cole-Parmer. [Link]
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The Role of 4-Fluoro-1-naphthaldehyde in Pharmaceutical Intermediates Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Production and radiochemistry of the in vivo PET generator Nd/Pr as an imaging surrogate for F-block therapeutic radionuclides. ResearchGate. [Link]
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4-nitro-1-naphthylamine. Organic Syntheses. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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1-Fluoro-4-iodobenzene. Oakwood Chemical. [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]
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Production and radiochemistry of the in vivo PET generator 140Nd/140Pr as an imaging surrogate for F-block therapeutic radionuclides. National Institutes of Health. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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1-Iodonaphthalene, 98% 10g. Chemsavers, Inc. [Link]
-
4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF. Synthonix. [Link]
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- 20. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-iodonaphthalene: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Fluoro-4-iodonaphthalene in Modern Chemistry
1-Fluoro-4-iodonaphthalene is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom on the naphthalene scaffold, offers orthogonal reactivity. The carbon-iodine bond is readily functionalized through various cross-coupling reactions, while the fluorine atom can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to 1-fluoro-4-iodonaphthalene, with a critical focus on the selection and preparation of the requisite starting materials.
Strategic Synthesis: The Diazotization Pathway from 4-Iodonaphthalen-1-amine
The most established and industrially scalable route to 1-fluoro-4-iodonaphthalene commences with the precursor, 4-iodonaphthalen-1-amine. This approach leverages the well-understood and reliable diazotization of an aromatic amine, followed by a fluorination reaction, most commonly the Balz-Schiemann reaction.
Workflow for the Synthesis of 1-Fluoro-4-iodonaphthalene
Caption: Overall workflow for the synthesis of 1-Fluoro-4-iodonaphthalene.
Part 1: Securing the Keystone Starting Material: 4-Iodonaphthalen-1-amine
The synthesis of 4-iodonaphthalen-1-amine is a critical preparatory stage. A common and effective method involves the protection of the amine group of 1-naphthylamine, followed by regioselective iodination and subsequent deprotection.
Experimental Protocol: Synthesis of 4-Iodonaphthalen-1-amine
Step 1: Acetylation of 1-Naphthylamine
-
Rationale: The amino group of 1-naphthylamine is activated, making the aromatic ring susceptible to polysubstitution and oxidation during iodination. Acetylation to form N-acetyl-1-naphthylamine protects the amine functionality and deactivates the ring, allowing for more controlled iodination.
-
Procedure:
-
To a stirred solution of 1-naphthylamine in glacial acetic acid, add acetic anhydride dropwise at room temperature.
-
The reaction is typically exothermic. Maintain the temperature below 40°C.
-
After the addition is complete, stir the mixture for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-1-naphthylamine.
-
Filter the solid, wash with water until neutral, and dry.
-
Step 2: Iodination of N-Acetyl-1-naphthylamine
-
Rationale: The acetylamino group is an ortho-, para-director. In the case of N-acetyl-1-naphthylamine, the para-position (C4) is sterically more accessible and electronically favored for electrophilic substitution. A mixture of iodine and a re-oxidant like periodic acid is commonly used to generate the electrophilic iodine species in situ.
-
Procedure:
-
Suspend N-acetyl-1-naphthylamine in a suitable solvent such as acetic acid or ethanol.
-
Add finely ground iodine and periodic acid dihydrate to the suspension.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench the excess iodine.
-
Filter the precipitated 4-iodo-N-acetyl-1-naphthylamine, wash with water, and dry.
-
Step 3: Hydrolysis of 4-Iodo-N-acetyl-1-naphthylamine
-
Rationale: The final step to obtain the desired starting material is the removal of the acetyl protecting group. This can be achieved through either acid or base-catalyzed hydrolysis.
-
Procedure (Acid Hydrolysis):
-
Reflux the 4-iodo-N-acetyl-1-naphthylamine in a mixture of ethanol and concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-iodonaphthalen-1-amine.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for purification.
-
Part 2: The Core Transformation: From Amine to Fluoro-iodonaphthalene
With the key starting material, 4-iodonaphthalen-1-amine, in hand, the next stage involves its conversion to the target molecule, 1-fluoro-4-iodonaphthalene. This is accomplished through a two-step sequence: diazotization followed by the Balz-Schiemann reaction.
Mechanism of Diazotization and the Balz-Schiemann Reaction
Caption: Mechanism of Diazotization and the Balz-Schiemann Reaction.
Experimental Protocol: Synthesis of 1-Fluoro-4-iodonaphthalene
Step 1: Diazotization of 4-Iodonaphthalen-1-amine
-
Rationale: The primary aromatic amine is converted to a diazonium salt, which is an excellent leaving group (N₂). The reaction is carried out at low temperatures (0-5°C) as diazonium salts are generally unstable at higher temperatures.[1] Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or fluoroboric acid.[2][3]
-
Procedure:
-
Suspend 4-iodonaphthalen-1-amine in an aqueous solution of fluoroboric acid (HBF₄) or a mixture of hydrochloric acid and water.[2]
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.[3]
-
After the addition is complete, continue stirring at 0-5°C for 30-60 minutes. The formation of the diazonium salt is often indicated by a change in the color and consistency of the reaction mixture.
-
Step 2: The Balz-Schiemann Reaction
-
Rationale: The Balz-Schiemann reaction involves the thermal decomposition of the arenediazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[4] The tetrafluoroborate anion acts as the fluoride source. This reaction is a cornerstone of aromatic fluorination chemistry.[5][6]
-
Procedure:
-
If the diazotization was performed in fluoroboric acid, the diazonium tetrafluoroborate salt may precipitate directly. If hydrochloric acid was used, a concentrated solution of sodium tetrafluoroborate or fluoroboric acid is added to precipitate the salt.[2]
-
Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, low-boiling organic solvent like ethanol or diethyl ether to aid in drying.[7] Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often preferable to proceed with the moist solid.
-
The thermal decomposition can be carried out by gently heating the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene, xylene) or, in some cases, without a solvent (neat).[8] The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride.
-
The crude 1-fluoro-4-iodonaphthalene can be purified by steam distillation or extraction, followed by fractional distillation under reduced pressure or recrystallization.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (Post-Purification) |
| Acetylation of 1-Naphthylamine | 1-Naphthylamine | Acetic Anhydride, Acetic Acid | >90% | >98% |
| Iodination of N-Acetyl-1-naphthylamine | N-Acetyl-1-naphthylamine | I₂, H₅IO₆ | 70-85% | >97% |
| Hydrolysis of 4-Iodo-N-acetyl-1-naphthylamine | 4-Iodo-N-acetyl-1-naphthylamine | HCl, Ethanol | >90% | >98% |
| Diazotization & Balz-Schiemann | 4-Iodonaphthalen-1-amine | NaNO₂, HBF₄, Heat | 50-70% | >99% (HPLC)[8] |
Alternative Synthetic Considerations
While the diazotization of 4-iodonaphthalen-1-amine is the most direct route, other strategies can be envisioned, although they may be less practical or efficient.
-
Halogen Exchange (Halex) Reaction: Starting from 1,4-dihalonaphthalene (e.g., 1-chloro-4-iodonaphthalene or 1-bromo-4-iodonaphthalene), a nucleophilic aromatic substitution with a fluoride source (e.g., KF, CsF) could potentially yield the desired product. However, activating the aromatic ring for nucleophilic substitution is often challenging.
-
Late-Stage Iodination: Synthesis of 1-fluoronaphthalene followed by regioselective iodination is another possibility. However, controlling the regioselectivity of the iodination of 1-fluoronaphthalene can be difficult, potentially leading to a mixture of isomers that are challenging to separate.
Conclusion: A Robust and Validated Pathway
The synthesis of 1-fluoro-4-iodonaphthalene is most reliably achieved through a multi-step sequence starting from 1-naphthylamine. The key steps involve the protection of the amine, regioselective iodination, deprotection to yield 4-iodonaphthalen-1-amine, followed by a diazotization and Balz-Schiemann reaction. This pathway is built upon well-established and understood chemical transformations, ensuring a high degree of reproducibility and scalability. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.
References
Sources
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- 2. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 8. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
solubility of 1-Fluoro-4-iodonaphthalene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Fluoro-4-iodonaphthalene in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of synthetic chemistry and drug development, a molecule's solubility profile is a cornerstone of its utility. It dictates the feasibility of reaction conditions, purification strategies, and its formulation into viable drug products. 1-Fluoro-4-iodonaphthalene, a halogenated aromatic compound, presents a unique case study in solubility. While specific quantitative data for this compound is not extensively documented in publicly available literature, a deep understanding of fundamental physicochemical principles, coupled with insights from analogous structures, allows us to predict and systematically determine its solubility.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally verifying the solubility of 1-fluoro-4-iodonaphthalene. We will delve into the theoretical underpinnings of its solubility, provide a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its quantitative determination.
The Molecular Architecture of 1-Fluoro-4-iodonaphthalene: A Prelude to its Solubility
To understand the solubility of 1-fluoro-4-iodonaphthalene, we must first dissect its molecular structure. The molecule is built upon a naphthalene core, a bicyclic aromatic hydrocarbon that is inherently nonpolar and hydrophobic.[1][2] The substituents, a fluorine atom at the 1-position and an iodine atom at the 4-position, introduce polarity and alter the intermolecular forces at play.
-
Naphthalene Core: The large, nonpolar surface area of the naphthalene rings favors interactions with nonpolar solvents through van der Waals forces.
-
Fluorine Substitution: Fluorine is the most electronegative element, and its presence introduces a dipole moment. However, due to its small size, its impact on overall polarity is moderate.
-
Iodine Substitution: Iodine is less electronegative than fluorine but is significantly larger and more polarizable. This enhances its ability to engage in London dispersion forces and can contribute to interactions with a broader range of solvents.
The interplay of the hydrophobic naphthalene backbone with the localized polarity introduced by the halogen substituents suggests that 1-fluoro-4-iodonaphthalene will exhibit a nuanced solubility profile, favoring organic solvents over aqueous media.
A Predictive Solubility Profile of 1-Fluoro-4-iodonaphthalene
Based on the principles of "like dissolves like" and the known solubility of related compounds such as naphthalene, 1-fluoronaphthalene, and 1-iodonaphthalene, we can construct a predictive solubility profile.[1][2] Naphthalene itself is soluble in various organic solvents like alcohols, ethers, and chloroform.[1] 1-Fluoronaphthalene is noted to be soluble in hexane, benzene, and ether, while being insoluble in water.[2][3]
Table 1: Predicted Solubility of 1-Fluoro-4-iodonaphthalene in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents aligns well with the large nonpolar naphthalene core of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High to Moderate | The polarity of these solvents can interact with the C-F and C-I bonds, while their organic character accommodates the naphthalene rings. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The hydrogen-bonding capability of these solvents is not strongly matched by the solute. Solubility will likely decrease with increasing alcohol chain length. |
| Ethers | Diethyl ether, Dioxane | High | Ethers are good solvents for many organic compounds and should effectively solvate 1-fluoro-4-iodonaphthalene. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the naphthalene core will dominate, leading to very poor solubility in water.[2][3] |
Visualizing Solubility Determinants
The following diagram illustrates the key molecular features of 1-fluoro-4-iodonaphthalene and how they are predicted to interact with different solvent types.
Caption: Factors influencing the solubility of 1-fluoro-4-iodonaphthalene.
A Validated Experimental Protocol for Solubility Determination
The following protocol provides a robust method for the quantitative determination of the solubility of 1-fluoro-4-iodonaphthalene in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-fluoro-4-iodonaphthalene and all solvents to be used. Based on data for related compounds like 1-iodonaphthalene and 1-fluoronaphthalene, the following hazards should be anticipated[4][5][6][7]:
-
Skin and eye irritant: Causes skin and serious eye irritation.[4]
-
Respiratory irritant: May cause respiratory irritation.[4]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
Work in a well-ventilated fume hood.
Materials and Reagents
-
1-Fluoro-4-iodonaphthalene (as solid)
-
A selection of organic solvents (analytical grade or higher)
-
Scintillation vials or small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Experimental Workflow
This protocol is designed to be self-validating by ensuring that a true equilibrium of saturation is achieved.
Step 1: Preparation of a Saturated Solution
-
Add an excess amount of solid 1-fluoro-4-iodonaphthalene to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled environment (e.g., a water bath at 25 °C) and stir vigorously using a magnetic stirrer.
-
Equilibrate the mixture for at least 24 hours to ensure that the solution is fully saturated. The extended equilibration time is critical for achieving a true thermodynamic equilibrium.
Step 2: Sample Collection and Preparation
-
After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully draw a sample from the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
-
Accurately weigh the filtered solution.
Step 3: Quantification of Solute
The concentration of 1-fluoro-4-iodonaphthalene in the filtered sample can be determined by several methods. HPLC is the preferred method for its accuracy and specificity.
-
Using HPLC:
-
Prepare a series of standard solutions of known concentrations of 1-fluoro-4-iodonaphthalene in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Gravimetric Method (as an alternative):
-
Evaporate the solvent from the accurately weighed filtered sample under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue (1-fluoro-4-iodonaphthalene).
-
Calculate the solubility in terms of g/L or other appropriate units.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining solubility.
The Impact of Solubility on Research and Development
A thorough understanding of the solubility of 1-fluoro-4-iodonaphthalene is not merely an academic exercise; it has profound practical implications:
-
In Organic Synthesis: The choice of solvent is critical for reaction kinetics and yield. Knowing the solubility allows for the selection of optimal reaction media, ensuring that reactants are in the solution phase to interact effectively.
-
In Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for recrystallization.
-
In Drug Development: For any compound being considered as a potential therapeutic agent, solubility is a key determinant of its bioavailability. Poor solubility can be a major hurdle in drug formulation and absorption. Early characterization of solubility allows for the timely development of formulation strategies to enhance bioavailability.
Conclusion
While direct, quantitative solubility data for 1-fluoro-4-iodonaphthalene is sparse, a predictive framework based on its molecular structure and the properties of analogous compounds provides a strong starting point for researchers. This guide has offered a theoretical and practical roadmap for understanding and determining the solubility of this compound. The detailed experimental protocol herein provides a self-validating and robust method for generating the precise data needed to advance research and development efforts involving 1-fluoro-4-iodonaphthalene.
References
-
Martin, A., & Bustamante, P. (n.d.). Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodonaphthalene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem. [Link]
-
Solubility of Things. (n.d.). Naphthalene. [Link]
-
Solubility of Things. (n.d.). 1-Fluoronaphthalene. [Link]
-
Ruoff, R. S., Malhotra, R., Huestis, D. L., Sheehan, D. S., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. Journal of the Electrochemical Society, 140(2), L13-L15. [Link]
-
ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. [Link]
-
Wikipedia. (n.d.). 1-Fluoronaphthalene. [Link]
-
ResearchGate. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link]
-
PhotochemCAD. (n.d.). Naphthalene. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. [Link]
-
Edusprouts. (2009). Lab Report: To determine the solubility behavior of naphthalene in toluene. [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]
-
Academia.edu. (n.d.). Effect of temperature and solvent on the solubility of naphthalene. [Link]
-
ResearchGate. (n.d.). Experimental and calculated solubility of naphthalene in SC-CO 2 using four models with two binary interaction. [Link]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Chemoselective Palladium-Catalyzed Amination of 1-Fluoro-4-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-N Bond Formation in Fluorinated Naphthalene Scaffolds
The selective introduction of amino groups into complex aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The 4-fluoro-naphthalen-1-amine core, in particular, is a privileged structural motif found in a variety of biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[3][4]
This application note provides a detailed guide to the chemoselective palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene. The primary challenge in the functionalization of this substrate lies in the selective activation of the carbon-iodine (C-I) bond in the presence of the more robust carbon-fluorine (C-F) bond. This protocol has been developed to ensure high selectivity and yield, providing a reliable method for the synthesis of N-aryl-4-fluoronaphthalen-1-amines.
Mechanistic Rationale: Achieving Chemoselectivity
The success of the palladium-catalyzed amination of polyhalogenated arenes hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. This inherent difference in bond strength and reactivity allows for the selective functionalization of the C-I bond in 1-fluoro-4-iodonaphthalene, leaving the C-F bond intact.
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the weaker C-I bond of 1-fluoro-4-iodonaphthalene to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-4-fluoronaphthalen-1-amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical in this process. Bulky, electron-rich phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), facilitate both the oxidative addition and the final reductive elimination steps, leading to higher reaction rates and yields.[1]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters
The successful and selective amination of 1-fluoro-4-iodonaphthalene is dependent on the careful selection of several key parameters. The following table summarizes the recommended components and conditions, with a discussion of their respective roles.
| Parameter | Recommended | Alternatives | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ | Pd(OAc)₂ is often preferred due to its air stability and rapid reduction to the active Pd(0) species in the presence of phosphine ligands and an amine.[1] |
| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | XPhos, RuPhos | Bidentate ligands like BINAP are highly effective for the amination of aryl iodides, as they stabilize the palladium center and promote reductive elimination.[3] |
| Base | K₂CO₃ (Potassium carbonate) | Cs₂CO₃, NaOtBu | A mild inorganic base like K₂CO₃ is often sufficient and helps to minimize side reactions with sensitive functional groups. For less reactive amines, a stronger base like sodium tert-butoxide may be required. |
| Solvent | 1,4-Dioxane or Toluene | THF, DMF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Dioxane and toluene are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points. |
| Reaction Conditions | Microwave irradiation (120-150 °C, 20-40 min) | Conventional heating (80-110 °C, 12-24 h) | Microwave heating can significantly reduce reaction times and often improves yields by minimizing the formation of decomposition byproducts.[5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene with a representative arylamine.
Materials and Reagents:
-
1-Fluoro-4-iodonaphthalene
-
Arylamine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Reaction Setup: To a dry microwave reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and finely ground, dry K₂CO₃ (1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-fluoro-4-iodonaphthalene (1.0 mmol) and the arylamine (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial via syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 130 °C and hold at this temperature for 30 minutes with stirring.
-
Reaction Monitoring: After the allotted time, cool the reaction mixture to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-fluoronaphthalen-1-amine.
Figure 2: Experimental workflow for the amination protocol.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a stronger base such as cesium carbonate or sodium tert-butoxide may be beneficial, particularly for less nucleophilic amines. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Product Formation: The formation of dehalogenated naphthalene (hydrodeiodination) can sometimes be observed. This can be minimized by ensuring an efficient coupling reaction, which can be achieved by optimizing the ligand-to-palladium ratio or by screening alternative ligands such as XPhos.
-
Incomplete Conversion: If the starting material is not fully consumed, a higher catalyst loading (e.g., up to 5 mol%) or an extended reaction time may be necessary.
Conclusion
The palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene represents a highly efficient and chemoselective method for the synthesis of valuable 4-fluoro-naphthalen-1-amine derivatives. By leveraging the differential reactivity of the C-I and C-F bonds and by careful selection of the catalyst, ligand, base, and reaction conditions, this protocol provides a reliable and scalable approach for accessing these important building blocks for drug discovery and materials science. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency, making this a practical tool for the modern synthetic chemist.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]
-
Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(15), 4478. [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13130-13141. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application Note & Protocols: Regioselective Functionalization of the 1-Fluoro-4-iodonaphthalene Scaffold
Abstract: The 1-fluoro-4-iodonaphthalene scaffold is a privileged structural motif in medicinal chemistry and materials science, offering two distinct and orthogonally reactive sites for chemical modification. The carbon-iodine bond at the C4 position is highly susceptible to a range of transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange. Concurrently, the carbon-fluorine bond at the C1 position acts as a powerful directing group for ortho-lithiation at the C2 position. This guide provides a comprehensive overview of the key strategies for achieving high regioselectivity in the functionalization of this versatile scaffold, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of 1-Fluoro-4-iodonaphthalene
Fluorinated aromatic compounds are of immense interest in pharmaceutical development due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 1-fluoro-4-iodonaphthalene core, in particular, presents a powerful platform for building molecular complexity. Its utility is rooted in the differential reactivity of its two halogen substituents.
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, rendering it the primary site for reactions like oxidative addition in palladium catalysis.[1] This allows for a vast array of transformations at the C4 position while leaving the C-F bond intact. Conversely, the high electronegativity of the fluorine atom makes it an effective Directed Metalation Group (DMG), enabling regioselective deprotonation and functionalization at the adjacent C2 position under specific basic conditions.[2][3] This guide delineates the practical methodologies to harness this differential reactivity for controlled, site-selective synthesis.
Regioselective Functionalization at the C4-Position via the Iodo Group
The C-I bond is the workhorse for introducing diverse functionalities onto the naphthalene core. The primary strategies involve palladium-catalyzed cross-coupling reactions and lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are foundational for C-C, C-N, and C-O bond formation.[4] For the 1-fluoro-4-iodonaphthalene scaffold, the C-I bond provides a reliable handle for these transformations. The general workflow involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.
Sources
Introduction: The Strategic Importance of Stille Cross-Coupling in Modern Synthesis
An Application Note for the Synthesis of 1-Fluoro-4-vinylnaphthalene via Stille Cross-Coupling
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1][2] Developed by Nobel laureate John K. Stille, this palladium-catalyzed cross-coupling reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] Its widespread adoption in academic and industrial laboratories, particularly in the synthesis of complex natural products and pharmaceuticals, is a testament to its reliability and versatility.[2][4]
Key advantages of the Stille coupling include the stability of organotin reagents to air and moisture, which simplifies their handling and storage.[1][4][5] The reaction conditions are generally mild and compatible with a vast array of sensitive functional groups, obviating the need for extensive protecting group strategies.[4][5] This application note provides a detailed experimental protocol for the Stille coupling of 1-fluoro-4-iodonaphthalene with a vinylstannane, a transformation that is highly relevant in the synthesis of advanced materials and pharmaceutical intermediates. The primary challenge associated with this methodology is the toxicity of organotin compounds, necessitating stringent safety protocols.[1][6]
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic halide (1-fluoro-4-iodonaphthalene). This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) complex.[3][7] Aryl iodides are particularly effective in this step due to the relatively weak C-I bond.[3][7]
-
Transmetalation: The organostannane reagent then reacts with the Pd(II) complex. The organic group from the tin atom is transferred to the palladium center, and a tin halide is formed as a byproduct.[1][3] This step is often the rate-determining step of the catalytic cycle.[1]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond, yielding the desired product (1-fluoro-4-vinylnaphthalene).[1][3] The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 1-Fluoro-4-iodonaphthalene
This protocol details the synthesis of 1-fluoro-4-vinylnaphthalene from 1-fluoro-4-iodonaphthalene and tributyl(vinyl)stannane.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-Fluoro-4-iodonaphthalene | 272.05 | 1.0 | 272 mg | Aryl halide (Electrophile) |
| Tributyl(vinyl)stannane | 317.09 | 1.2 | 0.42 mL | Organotin reagent |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 34.7 mg | Palladium catalyst |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 11.4 mg | Co-catalyst |
| Anhydrous, Degassed Toluene | - | - | 10 mL | Solvent |
| Saturated aqueous KF solution | - | - | 20 mL | Workup reagent |
| Diethyl ether | - | - | 50 mL | Extraction solvent |
| Anhydrous magnesium sulfate | - | - | - | Drying agent |
| Inert Gas (Argon or Nitrogen) | - | - | - | Inert atmosphere |
Experimental Workflow Diagram
Caption: General experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
Addition of Reagents:
-
To the flask, add 1-fluoro-4-iodonaphthalene (272 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add tributyl(vinyl)stannane (0.42 mL, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90 °C in a preheated oil bath.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (1-fluoro-4-iodonaphthalene) is consumed.[9]
-
-
Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and stir vigorously for 1-2 hours. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.[5][9][10]
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts and the palladium catalyst. Wash the Celite pad with diethyl ether (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Characterization:
-
Characterize the purified 1-fluoro-4-vinylnaphthalene by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Rationale for Experimental Choices
-
Aryl Iodide: 1-Fluoro-4-iodonaphthalene is an excellent electrophile for the Stille coupling as the carbon-iodine bond is readily cleaved during the oxidative addition step.[3][7]
-
Organostannane: Tributyl(vinyl)stannane is chosen for its commercial availability and the high transfer selectivity of the vinyl group over the butyl groups. The butyl groups are considered "non-transferable" ligands.[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Stille couplings.[3]
-
Co-catalyst (CuI): Copper(I) iodide is added to accelerate the transmetalation step, which is often the rate-limiting step of the reaction. This can lead to higher yields and shorter reaction times.[1][11]
-
Solvent: Toluene is a common solvent for Stille couplings as it is non-polar and has a sufficiently high boiling point for the reaction. It must be anhydrous and degassed to prevent quenching of the catalyst and other side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.[5][8]
-
KF Workup: The aqueous potassium fluoride wash is a standard and effective method for removing the toxic tributyltin halide byproducts from the reaction mixture.[5][10]
Safety Precautions: Handling Organotin Compounds
Organotin compounds are highly toxic and require careful handling.[1][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling organotin reagents.
-
Ventilation: Conduct all manipulations of organotin compounds in a well-ventilated chemical fume hood.[12]
-
Exposure: Avoid inhalation of vapors and contact with skin and eyes.[12][13] Trimethyltin and tributyltin compounds are particularly hazardous and can affect the central nervous system.[1][13][14]
-
First Aid: In case of skin contact, wash the affected area immediately with soap and copious amounts of water.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][13] If inhaled or ingested, seek immediate medical attention.[13]
-
Waste Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, in designated hazardous waste containers according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; presence of oxygen or moisture; insufficient temperature. | Use a fresh batch of catalyst; ensure the reaction is run under a strict inert atmosphere with anhydrous, degassed solvents; increase the reaction temperature. |
| Homocoupling of Organostannane | Reaction temperature is too high; slow transmetalation. | Lower the reaction temperature; ensure the addition of a co-catalyst like CuI to promote the desired cross-coupling.[1][5] |
| Protodestannylation (Loss of Tin Group) | Presence of acidic protons or water. | Use anhydrous solvents and reagents; consider adding a non-nucleophilic base if necessary. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation during KF workup. | Increase the stirring time with the KF solution; perform multiple KF washes; use alternative workup procedures if necessary.[10] |
Conclusion
The Stille cross-coupling reaction is a powerful and reliable method for the synthesis of complex organic molecules. The protocol provided for the synthesis of 1-fluoro-4-vinylnaphthalene demonstrates a practical application of this reaction. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively troubleshoot and adapt this procedure for a wide range of substrates. Adherence to strict safety protocols is paramount when working with toxic organotin reagents.
References
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(33), 4704-4734. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth., 88, 197-201. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Acantharex channel. (2022). Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Royal Society of Chemistry. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Reddit. Stille coupling and organotin chemistry. [Link]
-
Reddit. How toxic organotin compounds really are?. [Link]
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The Strategic Role of 1-Fluoro-4-iodonaphthalene in Advanced Materials Science: A Guide for Researchers
Introduction: A Versatile Building Block for Next-Generation Organic Electronics and Polymers
In the quest for novel materials with tailored optoelectronic and physical properties, the strategic design of molecular building blocks is paramount. 1-Fluoro-4-iodonaphthalene emerges as a key player in this endeavor, offering a unique combination of a rigid, π-conjugated naphthalene core functionalized with two distinct halogens. This arrangement provides a powerful platform for the synthesis of advanced organic semiconductors, polymers, and functional materials. The presence of both a fluorine and an iodine atom allows for selective, stepwise chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the role of 1-Fluoro-4-iodonaphthalene in materials science, complete with detailed application notes and experimental protocols for its effective utilization in the laboratory.
The strategic placement of the fluorine atom can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials. Fluorination is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can enhance their air stability and charge-injection properties in electronic devices. The iodine atom, being a larger and more polarizable halogen, provides a highly reactive site for introducing a wide range of functional groups through cross-coupling chemistry. This differential reactivity is the cornerstone of its utility, enabling chemists to build complex molecular architectures with a high degree of precision.
Physicochemical Properties and Safety Considerations
While specific experimental data for 1-Fluoro-4-iodonaphthalene is not extensively documented in publicly available databases, its properties can be inferred from structurally related compounds. A summary of key identifiers and analogous compound data is presented below.
| Property | Value/Information | Source |
| Chemical Name | 1-Fluoro-4-iodonaphthalene | - |
| CAS Number | 50867-42-0 | - |
| Molecular Formula | C₁₀H₆FI | - |
| Molecular Weight | 272.06 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Boiling Point (1-Iodonaphthalene) | 163-165 °C / 15 mmHg | [1] |
| Melting Point (1-Fluoro-4-nitrobenzene) | 21 °C | |
| Density (1-Iodonaphthalene) | 1.74 g/mL at 25 °C | [1] |
Safety and Handling:
1-Fluoro-4-iodonaphthalene should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Based on data for analogous compounds like 1-iodonaphthalene and various fluoro-iodo-aromatics, it is expected to be an irritant to the skin, eyes, and respiratory system.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.
Core Synthetic Utility: A Platform for Controlled Molecular Elaboration
The primary application of 1-Fluoro-4-iodonaphthalene in materials science stems from its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-F bonds allows for selective reaction at the C-I position, leaving the C-F bond intact for potential subsequent transformations or to serve as a permanent electronic-modifying group.
Caption: Versatile synthetic pathways using 1-Fluoro-4-iodonaphthalene.
Application Notes and Protocols
Application I: Synthesis of Fluorinated Naphthalene-Thiophene Copolymers for Organic Field-Effect Transistors (OFETs)
Rationale: The incorporation of alternating electron-rich (thiophene) and electron-deficient (fluorinated naphthalene) units into a polymer backbone is a common strategy for creating high-performance organic semiconductors for OFETs.[4][5] The fluorine atom helps to lower the HOMO energy level, improving air stability, while the extended π-conjugation facilitates charge transport.
Protocol: Suzuki Polycondensation
This protocol describes a representative Suzuki polycondensation reaction between 1-Fluoro-4-iodonaphthalene and a thiophene-diboronic acid derivative.
Caption: Workflow for Suzuki polycondensation.
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask, combine 1-Fluoro-4-iodonaphthalene (1.0 mmol), thiophene-2,5-diboronic acid (1.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
-
Solvent and Base Addition: Add a degassed solvent mixture, for example, toluene (15 mL) and N,N-dimethylformamide (DMF) (5 mL). To this, add a degassed 2 M aqueous solution of sodium carbonate (Na₂CO₃) (5 mL). The use of a phase-transfer catalyst like Aliquat 336 can sometimes improve reaction rates and yields.
-
Reaction Execution: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. Heat the reaction mixture under a positive pressure of inert gas (nitrogen or argon) to 90-100 °C with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (e.g., 200 mL) with stirring. The polymer will precipitate.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the desired polymer with a good solvent, such as chloroform or chlorobenzene.
-
Concentrate the polymer solution and re-precipitate it into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
-
Self-Validation: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the polymer structure. The thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The purified polymer can then be used to fabricate OFET devices to evaluate its charge carrier mobility.[6]
Application II: Synthesis of Fluorinated Ethynyl-Naphthalene Derivatives for Optoelectronic Applications
Rationale: The introduction of an ethynyl linkage extends the π-conjugation of the naphthalene core, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[7] The Sonogashira coupling is the premier method for forming carbon-carbon bonds between sp² and sp hybridized carbons.
Protocol: Sonogashira Coupling
This protocol details the coupling of 1-Fluoro-4-iodonaphthalene with a terminal alkyne, such as trimethylsilylacetylene, which can be subsequently deprotected to yield the terminal alkyne or used directly in further reactions.
Step-by-Step Methodology:
-
Reactant Preparation: To a Schlenk flask, add 1-Fluoro-4-iodonaphthalene (1.0 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.06 mmol).
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) (20 mL) and a degassed amine base, for example, triethylamine (TEA) (5 mL).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-fluoro-4-((trimethylsilyl)ethynyl)naphthalene.
-
Self-Validation: The purity and identity of the product can be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The trimethylsilyl group can be easily removed using a mild base like potassium carbonate in methanol to provide the terminal alkyne, a versatile intermediate for further synthetic transformations.
Conclusion and Future Outlook
1-Fluoro-4-iodonaphthalene is a strategically designed building block that offers significant potential for the advancement of materials science. Its differential reactivity allows for controlled and sequential functionalization, enabling the synthesis of a wide array of novel organic semiconductors and polymers. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this versatile compound. Future research will undoubtedly uncover new and innovative applications for materials derived from 1-Fluoro-4-iodonaphthalene, further solidifying its importance in the development of next-generation organic electronic devices.
References
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Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC - NIH. (URL: [Link])
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A convenient preparation of 1-bromo-2-fluoronaphthalene - ResearchGate. (URL: [Link])
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Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (URL: [Link])
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Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Organic semiconductors for organic field-effect transistors - PubMed. (URL: [Link])
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Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation - PubMed. (URL: [Link])
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
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Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation - DOI. (URL: [Link])
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate. (URL: [Link])
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Synthesis of Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons: Benzene Ring Extension Cycle Involving Microwave-Assisted SN Ar Reaction. | Semantic Scholar. (URL: [Link])
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])
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Synthesis of 4-Fluoro-1-aminonaphthalene - PrepChem.com. (URL: [Link])
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Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes - MDPI. (URL: [Link])
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FULL PAPER Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. (URL: [Link])
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1-Iodonaphthalene | C10H7I | CID 7004 - PubChem - NIH. (URL: [Link])
-
4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: [Link])
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])
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Benzene, 1-fluoro-4-nitro- - the NIST WebBook. (URL: [Link])
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Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes - PubMed. (URL: [Link])
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Organic semiconductors for organic field-effect transistors - ResearchGate. (URL: [Link])
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4-nitro-1-naphthylamine - Organic Syntheses Procedure. (URL: [Link])
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Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: [Link])
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Application Note: The Heck Reaction Mechanism with 1-Fluoro-4-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] This powerful transformation couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to construct a more complex, substituted alkene.[1] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented.[2][3] This application note provides an in-depth guide to the Heck reaction mechanism, with a specific focus on the use of 1-fluoro-4-iodonaphthalene as the aryl halide substrate. We will explore the intricacies of the catalytic cycle, the rationale behind experimental design, and provide a detailed protocol for its successful implementation in a laboratory setting.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[1][4] The generally accepted mechanism consists of three key elementary steps: oxidative addition, migratory insertion, and β-hydride elimination.[1][5][6] The cycle is completed by a reductive elimination step that regenerates the active Pd(0) catalyst.[1][5]
The Catalytic Cycle with 1-Fluoro-4-iodonaphthalene
The reaction begins with a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst such as palladium(II) acetate.[4] Phosphine ligands, like triphenylphosphine (PPh₃), can facilitate this reduction to the active Pd(0) species.[7]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide, in this case, 1-fluoro-4-iodonaphthalene, to the coordinatively unsaturated Pd(0) complex.[5][6][8] Aryl iodides are highly reactive in this step due to the relatively weak carbon-iodine bond.[5] This step results in the formation of a square planar Pd(II) complex.[9]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[5][10] This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][5][10]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on a carbon atom beta to the palladium. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[1][5][11][12]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex, which is facilitated by a base.[1][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
The presence of the electron-withdrawing fluorine atom on the naphthalene ring can influence the electronic properties of the aryl halide, potentially affecting the rate of oxidative addition. However, the high reactivity of the C-I bond is expected to be the dominant factor.
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Heck reaction with 1-fluoro-4-iodonaphthalene.
Experimental Protocol: Heck Reaction of 1-Fluoro-4-iodonaphthalene with Ethyl Acrylate
This protocol describes a representative Heck reaction between 1-fluoro-4-iodonaphthalene and ethyl acrylate.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 1-Fluoro-4-iodonaphthalene | Commercial | >98% |
| Ethyl acrylate | Commercial | >99%, contains MEHQ as inhibitor |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | Catalyst grade |
| Triphenylphosphine (PPh₃) | Commercial | >99% |
| Triethylamine (Et₃N) | Commercial | >99%, anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous, >99.8% |
| Diethyl ether | Commercial | Anhydrous |
| Saturated aqueous NaCl solution | Prepared in-house | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | Laboratory grade |
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-iodonaphthalene (1.0 mmol, 274.0 mg).
-
Reagent Addition: In the following order, add palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and anhydrous N,N-dimethylformamide (20 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Addition of Alkene and Base: While maintaining a positive pressure of argon, add ethyl acrylate (1.5 mmol, 163 µL) and triethylamine (2.0 mmol, 279 µL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Key Experimental Considerations
-
Catalyst System: The choice of palladium source and ligand is crucial. While Pd(OAc)₂/PPh₃ is a common and effective system, other catalysts and ligands, such as Pd(PPh₃)₄ or more sterically demanding phosphine ligands, can be employed to optimize yield and selectivity.[5][7]
-
Base: The base plays a critical role in neutralizing the hydrogen iodide generated during the reaction and regenerating the active catalyst.[1][5] Triethylamine is a common choice, but other organic or inorganic bases like potassium carbonate can also be used.[13]
-
Solvent: The solvent should be polar and aprotic to solubilize the reactants and the catalyst complex. DMF, dimethylacetamide (DMAc), and acetonitrile are frequently used.
-
Temperature: The reaction temperature is typically elevated to facilitate the various steps of the catalytic cycle. The optimal temperature will depend on the specific substrates and catalyst system.
Conclusion
The Heck reaction of 1-fluoro-4-iodonaphthalene provides a robust and reliable method for the synthesis of functionalized fluoronaphthalene derivatives. A thorough understanding of the reaction mechanism, including the key steps of oxidative addition, migratory insertion, and β-hydride elimination, is essential for successful experimental design and optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively utilize this powerful transformation in the development of novel molecules for a wide range of applications.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions. [Link]
-
Science. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. [Link]
-
ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
ACS Publications. (2025). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated stilbenes through Wittig–Heck reaction. [Link]
-
YouTube. (2020). More stable product by Heck reaction: Beta-hydride elimination. [Link]
-
ACS Publications. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
-
DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
ResearchGate. (n.d.). Scheme 2. Oxidative addition of aryl iodides 1 on Pd 0 in acetonitrile.... [Link]
-
Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
DiVA portal. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalyzed Coupling Reactions. [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. [Link]
-
St. John's University & College of St. Benedict. (n.d.). oxidative addition and palladium coupling. [Link]
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Royal Society of Chemistry. (n.d.). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. [Link]
-
ACS Publications. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. [Link]
-
Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. [Link]
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troubleshooting stability and degradation of 1-Fluoro-4-iodonaphthalene
Welcome to the technical support center for 1-Fluoro-4-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this versatile reagent. Here, we address common challenges related to its stability and provide in-depth troubleshooting advice for its application in key synthetic transformations.
Section 1: Understanding the Stability and Degradation of 1-Fluoro-4-iodonaphthalene
This section focuses on the intrinsic properties of 1-Fluoro-4-iodonaphthalene that influence its stability and provides answers to frequently asked questions regarding its degradation.
FAQs on Stability and Degradation
Q1: My 1-Fluoro-4-iodonaphthalene has developed a pink or brownish tint. Is it still usable?
A1: The appearance of a pink or brownish color is a common indicator of degradation. This discoloration is typically due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine (C-I) bond.[1] While minor discoloration might not significantly impact some robust reactions, it is a clear sign of reduced purity and potential for side reactions. For sensitive applications, such as catalysis, purification is highly recommended.
Q2: What are the primary drivers of 1-Fluoro-4-iodonaphthalene degradation?
A2: The primary drivers of degradation are exposure to light and heat .[1] The C-I bond is relatively weak and susceptible to homolytic cleavage under these conditions, leading to the formation of an aryl radical and an iodine radical. This process is often autocatalytic as the formed iodine can further promote decomposition. Electron-rich aromatic systems, like naphthalene, can be particularly prone to this degradation pathway.[1]
Q3: What are the main degradation products I should be aware of?
A3: The principal degradation product is 1-fluoronaphthalene , formed via de-iodination. Elemental iodine (I₂) is also a key byproduct, responsible for the characteristic discoloration.[1] Depending on the storage conditions and presence of contaminants like water or oxygen, other minor impurities could form, though these are less commonly reported.
Q4: How can I best store 1-Fluoro-4-iodonaphthalene to ensure its long-term stability?
A4: To maximize shelf-life, 1-Fluoro-4-iodonaphthalene should be stored under the following conditions:
-
In the dark: Use an amber glass bottle or store the container in a light-excluding secondary container.[2]
-
In a cool environment: Refrigeration is recommended.[3]
-
Under an inert atmosphere: Displacing air with argon or nitrogen can prevent oxidative processes.[2]
-
Tightly sealed: To prevent moisture ingress.[3]
| Storage Condition | Recommendation | Rationale |
| Light | Store in an amber, tightly sealed container in a dark place.[2][3] | Minimizes photodegradation. |
| Temperature | Store in a cool, dry place; refrigeration is recommended.[3] | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] | Prevents oxidation. |
| Moisture | Keep container tightly sealed. | Prevents hydrolysis and moisture-mediated degradation. |
Q5: I suspect my sample is degraded. How can I purify it?
A5: For minor discoloration, passing a solution of the compound through a short plug of silica gel or activated carbon can often remove the elemental iodine. For more significant degradation, recrystallization or column chromatography are effective purification methods. A patent for the purification of the related 1-fluoronaphthalene suggests that distillation can also be a viable method to obtain high-purity material.[3]
Q6: Are there any stabilizers I can add to my 1-Fluoro-4-iodonaphthalene?
A6: While not a standard practice for this specific reagent, some suppliers may add a small piece of copper wire or silver wool to the bottle. These act as scavengers for any iodine that may form, thus slowing down the degradation process. However, for most laboratory applications, proper storage is the most effective stabilization strategy.
Section 2: Troubleshooting Common Reactions
This section provides practical advice for troubleshooting common synthetic transformations where 1-Fluoro-4-iodonaphthalene is a key reactant.
FAQs on Reaction Troubleshooting
Suzuki-Miyaura Coupling
Q7: My Suzuki-Miyaura coupling reaction with 1-Fluoro-4-iodonaphthalene is sluggish or failing. What are the likely causes?
A7: Several factors could be at play:
-
Catalyst Deactivation: Impurities in your 1-Fluoro-4-iodonaphthalene, such as elemental iodine, can poison the palladium catalyst. Ensure your starting material is pure.
-
Electron-Rich Substrate: The naphthalene ring system is electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[4] Using a more electron-rich phosphine ligand or a higher catalyst loading might be necessary.
-
Base and Solvent Issues: Ensure your base is sufficiently strong and your solvent is anhydrous and degassed. Traces of water and oxygen can significantly impact the catalytic cycle. Some solvent contaminants are known to poison palladium catalysts.[5]
-
Low Temperature: While aryl iodides are generally reactive, some studies have shown that at lower temperatures, the turnover of key palladium intermediates can be poor, leading to inefficient coupling.[6] A moderate increase in temperature may be beneficial.
Buchwald-Hartwig Amination
Q8: I am observing low yields in my Buchwald-Hartwig amination of 1-Fluoro-4-iodonaphthalene. What should I investigate?
A8: Similar to Suzuki couplings, catalyst integrity is paramount. Beyond that, consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky, electron-rich ligands are often required to facilitate the catalytic cycle.
-
Base Sensitivity: The choice of base can be crucial. Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. However, ensure that your starting materials and products are stable to the chosen base at the reaction temperature. Harsh, insoluble inorganic bases can also lead to poor functional group tolerance.[7][8]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the starting material or catalyst. Careful optimization of the reaction temperature is recommended. Microwave-assisted heating can sometimes provide rapid and efficient coupling.[9]
Grignard Reagent Formation
Q9: I am having difficulty forming the Grignard reagent from 1-Fluoro-4-iodonaphthalene. What are the challenges and how can I overcome them?
A9: Forming a Grignard reagent from an aryl fluoride is notoriously difficult due to the strength of the C-F bond.[10] While the C-I bond is much more reactive towards magnesium, the presence of the fluoride can still pose challenges.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to initiate. Common activation methods include using a few crystals of iodine, 1,2-dibromoethane, or mechanical stirring to scratch the surface.[11]
-
Wurtz-Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with unreacted 1-Fluoro-4-iodonaphthalene to form a biaryl impurity. This is favored at higher concentrations and temperatures.[12]
-
Solvent Purity: The reaction is extremely sensitive to moisture. Ensure your solvent (typically THF or diethyl ether) is rigorously dried.
-
Alternative Methods: If direct Grignard formation is problematic, consider alternative organometallic reagents such as organolithiums or using a halogen-metal exchange reaction.
Section 3: Analytical Methods for Quality Control
This section outlines methods for assessing the purity of 1-Fluoro-4-iodonaphthalene.
Q10: What analytical techniques are suitable for determining the purity of 1-Fluoro-4-iodonaphthalene and detecting its degradation products?
A10:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for separating 1-Fluoro-4-iodonaphthalene from its common impurities like 1-fluoronaphthalene and other related substances. A patent for the analysis of 1-fluoronaphthalene suggests using an octadecylsilane column with an acetonitrile and alkaline buffer mobile phase.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. It can readily separate 1-Fluoro-4-iodonaphthalene from the de-iodinated 1-fluoronaphthalene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide a quantitative assessment of purity by integrating the signals of the compound against a known internal standard. The presence of 1-fluoronaphthalene as an impurity would be evident from the appearance of its characteristic signals.
Section 4: Visualizing Degradation and Reaction Workflows
Degradation Pathway
Caption: Primary degradation pathway of 1-Fluoro-4-iodonaphthalene.
Troubleshooting Workflow for a Failing Suzuki Coupling
Caption: A logical workflow for troubleshooting a failing Suzuki coupling reaction.
References
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025, September 17). YouTube. Retrieved from [Link]
-
Spontaneous aryl iodide deiodination upon heating. (2024, January 11). Reddit. Retrieved from [Link]
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025, September 17). YouTube. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
The mechanism of visible-light-driven aryl iodide reduction with... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) A convenient preparation of 1-bromo-2-fluoronaphthalene. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. Retrieved from [Link]
-
(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015, April 27). ResearchGate. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]
-
Understanding Iodine Stabilizers in Iodized Salt. (n.d.). Engineering Research Publication. Retrieved from [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019, October 29). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
- Method for separating and measuring 1-fluoronaphthalene and related impurities. (n.d.). Google Patents.
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC. Retrieved from [Link]
-
Naphthalene Purity Determination. (2011, March 4). Regulations.gov. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Unknown Source.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). Organometallics - ACS Publications. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate. Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Fluoroiodobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 6-Fluoro-1-iodonaphthalene () for sale [vulcanchem.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Fluoro-4-iodonaphthalene
Welcome to the technical support center for the purification of crude 1-Fluoro-4-iodonaphthalene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical reagent. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
1-Fluoro-4-iodonaphthalene is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as even trace impurities can lead to side reactions, reduced yields, and complications in the final active pharmaceutical ingredient (API). The common synthetic routes to 1-Fluoro-4-iodonaphthalene often result in a crude product contaminated with starting materials, byproducts, and isomeric impurities that can be challenging to separate. This guide will walk you through the identification of these impurities and provide robust protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Fluoro-4-iodonaphthalene?
A1: The impurity profile of crude 1-Fluoro-4-iodonaphthalene is largely dependent on the synthetic route employed. A common pathway involves the iodination of 1-fluoronaphthalene. Therefore, impurities often stem from the starting materials and side reactions of both the fluorination and iodination steps.
Common Impurities Include:
-
Starting Material Carryover:
-
Isomeric Impurities:
-
2-Fluoronaphthalene: A common impurity in the synthesis of 1-fluoronaphthalene that can be carried over.[1][2]
-
Other Iodo-isomers: Depending on the regioselectivity of the iodination reaction, small amounts of other isomers like 1-fluoro-2-iodonaphthalene or 1-fluoro-5-iodonaphthalene may be formed.
-
-
Byproducts from Synthesis:
-
1-Chloronaphthalene: If chloride ions are present during the diazotization step in the synthesis of 1-fluoronaphthalene, 1-chloronaphthalene can be formed.
-
1-Aminonaphthalene: An intermediate in the synthesis of 1-fluoronaphthalene that may be present if the initial reaction is incomplete.[1][2]
-
1-Nitronaphthalene: Another potential impurity from the synthesis of the 1-fluoronaphthalene precursor.[1][2]
-
Di-iodinated naphthalenes: Over-iodination can lead to the formation of di-iodinated species.
-
Q2: My crude 1-Fluoro-4-iodonaphthalene is a dark oil. Is this normal, and how can I address the color?
A2: Crude 1-Fluoro-4-iodonaphthalene can often be a dark-colored oil or solid due to the presence of polymeric or highly conjugated impurities formed during the synthesis, particularly if the reaction was carried out at elevated temperatures or in the presence of light. While a slight yellow tinge can be acceptable for some applications, a dark color usually indicates a significant level of impurities that should be removed. The purification methods outlined in this guide, such as column chromatography, are effective in removing these colored impurities.
Q3: I'm having trouble separating 1-Fluoro-4-iodonaphthalene from its isomers. What is the best approach?
A3: The separation of isomers can be challenging due to their similar physicochemical properties. For positional isomers like 1-fluoro-4-iodonaphthalene and other iodo-isomers, a multi-pronged approach is often necessary.
-
Fractional Distillation (under reduced pressure): This can be effective if there is a sufficient difference in boiling points between the isomers. However, for closely related isomers, this may not provide complete separation.
-
Column Chromatography: This is generally the most effective method. The choice of stationary phase and eluent system is critical. A normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can often provide good separation. The slight differences in polarity between the isomers, dictated by the positions of the fluoro and iodo groups, can be exploited for separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be a powerful technique for purification, especially for removing small amounts of isomeric impurities. The choice of solvent is crucial and may require some experimentation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of 1-Fluoro-4-iodonaphthalene.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography (co-elution of product and impurities). | 1. Inappropriate eluent system (too polar or not polar enough). 2. Overloading of the column. 3. Column channeling. | 1. Optimize the eluent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal separation. Aim for an Rf value of ~0.3 for the desired product. 2. Reduce the sample load: As a rule of thumb, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Proper column packing: Ensure the silica gel is packed uniformly to avoid channels. A wet slurry packing method is often more reliable than dry packing. |
| The product crystallizes on the column during chromatography. | The eluent system is not sufficiently solubilizing the product. | 1. Slightly increase the polarity of the eluent system by adding a small percentage of a more polar solvent (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate mixture). 2. Consider using a different solvent system altogether, for example, dichloromethane/hexane. |
| Low recovery after recrystallization. | 1. The chosen solvent is too good at dissolving the product, even at low temperatures. 2. Too much solvent was used. 3. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | 1. Select a different solvent or solvent mixture: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate). 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals. |
| Purity does not improve significantly after purification. | The impurities have very similar properties to the product, making separation by a single method difficult. | 1. Employ a multi-step purification strategy: For example, perform an initial distillation to remove high and low boiling impurities, followed by column chromatography for fine purification. 2. Consider a chemical treatment: If the impurity is reactive (e.g., a starting amine), a chemical wash (e.g., dilute acid) prior to the main purification step might be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh).
- Eluent System: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 98:2 (v/v) mixture of hexane:ethyl acetate.
- Sample Preparation: Dissolve the crude 1-Fluoro-4-iodonaphthalene in a minimal amount of dichloromethane or the eluent. Alternatively, for larger scales, perform a dry-loading by adsorbing the crude material onto a small amount of silica gel.
2. Column Packing:
- Prepare a slurry of silica gel in the eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of air bubbles.
3. Loading and Elution:
- Carefully load the prepared sample onto the top of the silica gel bed.
- Begin eluting with the chosen solvent system, collecting fractions.
- Monitor the elution of the components by TLC.
4. Fraction Analysis and Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified 1-Fluoro-4-iodonaphthalene.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated procedures for analyzing 1-fluoronaphthalene and its impurities and can be used to assess the purity of your final product.[1][2][3]
-
Column: C18 reverse-phase column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase: A gradient of:
-
Solvent A: Acetonitrile
-
Solvent B: Alkaline buffer solution (e.g., ammonium bicarbonate and diethylamine mixture).
-
A typical gradient might start with a higher proportion of the aqueous buffer and gradually increase the acetonitrile concentration.
-
-
Column Temperature: 35 °C.[4]
-
Diluent: 70% Acetonitrile in water.[4]
Sample Preparation:
-
Prepare a stock solution of your purified 1-Fluoro-4-iodonaphthalene in the diluent.
-
Further dilute to an appropriate concentration for analysis.
Data Presentation
Table 1: Physicochemical Properties of 1-Fluoro-4-iodonaphthalene and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Fluoro-4-iodonaphthalene | C₁₀H₆FI | 272.06 | Not readily available | Not readily available |
| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | 215[5] | -13[5] |
| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 163-165 (at 15 mmHg) | - |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 80.26 |
| 2-Fluoronaphthalene | C₁₀H₇F | 146.16 | 211-212 | 60-62 |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 259 | -2.3 |
| 1-Aminonaphthalene | C₁₀H₉N | 143.19 | 301 | 47-50 |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | 304 | 54-56 |
Note: The lack of readily available boiling and melting point data for 1-Fluoro-4-iodonaphthalene highlights the importance of analytical techniques like HPLC and GC for purity assessment.
Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for the purification and analysis of crude 1-Fluoro-4-iodonaphthalene.
Caption: Purification workflow for 1-Fluoro-4-iodonaphthalene.
References
-
Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 53(7), 1134–1140. Available at: [Link]
- CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents.
-
Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed. Available at: [Link]
-
Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. Available at: [Link]
- CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents.
-
Prepn process of 1-fluoronaphthalene - Eureka | Patsnap. Available at: [Link]
-
Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks - The Royal Society of Chemistry. Available at: [Link]
-
1-Fluoronaphthalene - Wikipedia. Available at: [Link]
-
1-Iodonaphthalene | C10H7I | CID 7004 - PubChem - NIH. Available at: [Link]
-
(PDF) A convenient preparation of 1-bromo-2-fluoronaphthalene - ResearchGate. Available at: [Link]
-
-
Column Chromatography - ResearchGate. Available at: [Link]
-
-
Purifying ionic compounds by flash column chromatography - Biotage. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 5. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
Technical Support Center: Alternative Catalysts for 1-Fluoro-4-iodonaphthalene Reactions
Welcome to the technical support center for reactions involving 1-fluoro-4-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind experimental choices to enhance your success in the lab.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-fluoro-4-iodonaphthalene. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with 1-fluoro-4-iodonaphthalene and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving 1-fluoro-4-iodonaphthalene can stem from several factors, often related to the specific electronic and steric properties of the substrate. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond and the stability of catalytic intermediates.
Potential Causes and Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] For electron-deficient substrates like 1-fluoro-4-iodonaphthalene, ligands that are both electron-rich and sterically bulky are often required to promote oxidative addition and reductive elimination.[1]
-
Solution: Switch to more advanced biarylphosphine ligands. Ligands like SPhos have shown high activity for Suzuki-Miyaura reactions, even with challenging substrates, allowing for lower catalyst loadings and reactions at room temperature.[2]
-
-
Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetalation step. The base activates the boronic acid, but an inappropriate choice can lead to side reactions or catalyst deactivation.
-
Solution: Screen a variety of bases. While sodium carbonate is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with less reactive boronic acids.[3] The solvent should be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (like toluene or dioxane) and water is often optimal.
-
-
Catalyst Deactivation: Palladium catalysts can deactivate through various pathways, including the formation of palladium black.[4]
-
Solution: Use a pre-catalyst. Pre-catalysts like Pd-XPhos-G3 are designed to generate the active Pd(0) species in a controlled manner, minimizing deactivation pathways.[5] Additionally, ensure your reaction is properly degassed to remove oxygen, which can contribute to catalyst decomposition.
-
-
Side Reactions: The presence of impurities in your starting materials or reagents can lead to unwanted side reactions that consume your substrate and lower the yield.[6]
-
Solution: Purify your starting materials. Ensure your 1-fluoro-4-iodonaphthalene and boronic acid are of high purity. Additionally, use high-purity, anhydrous solvents.
-
Issue 2: Catalyst Deactivation in Sonogashira Coupling
Question: My Sonogashira coupling of 1-fluoro-4-iodonaphthalene with a terminal alkyne starts well but then stalls, suggesting catalyst deactivation. What are some alternative, more robust catalyst systems?
Answer:
Catalyst deactivation is a common issue in Sonogashira couplings, often exacerbated by the reaction conditions. For a substrate like 1-fluoro-4-iodonaphthalene, the high reactivity of the C-I bond can sometimes lead to faster catalyst turnover but also potential side reactions that poison the catalyst.
Potential Causes and Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction in Sonogashira couplings, especially in the presence of copper(I) co-catalysts and oxygen.[7]
-
Solution:
-
Copper-Free Systems: Several palladium-based systems can effectively catalyze Sonogashira couplings without the need for a copper co-catalyst. Palladium-nitrogen catalysts, such as those derived from bis-imidazolyl or bis-oxazoline ligands, have been shown to be effective for copper-free reactions with low catalyst loadings.[8]
-
Palladium-Free Systems: For a more economical and less hazardous approach, iron and copper-based catalysts in the presence of diamine ligands have been investigated as alternatives to palladium.[9]
-
-
-
Ligand Degradation: Phosphine ligands, commonly used in Sonogashira reactions, can be susceptible to oxidation, especially at elevated temperatures.[10]
-
Solution:
-
Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are generally more thermally stable and less prone to oxidation than phosphine ligands. A carbenoid species like [(bismethylimidazole)PdClMe] has been used for copper- and phosphine-free Sonogashira couplings.[11]
-
Ligand-Free Systems: In some cases, a ligand-free system using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, simplifying the reaction setup and avoiding issues related to ligand degradation.[7]
-
-
-
Formation of Inactive Palladium Species: The palladium catalyst can aggregate into inactive nanoparticles (palladium black) or form stable complexes that do not participate in the catalytic cycle.
-
Solution:
-
Heterogeneous Catalysts: Immobilizing the palladium catalyst on a solid support can prevent aggregation and facilitate catalyst recovery and reuse.[9] Magnetic Janus-type silica particles are one such support that can also enhance catalytic activity.[9]
-
Careful Control of Reaction Conditions: Lowering the reaction temperature and ensuring strict anaerobic conditions can help to minimize the formation of inactive palladium species.
-
-
Issue 3: Poor Selectivity in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 1-fluoro-4-iodonaphthalene and a primary amine, but I am observing significant amounts of side products. How can I improve the selectivity of this reaction?
Answer:
Poor selectivity in Buchwald-Hartwig amination can arise from side reactions involving the base, the amine, or the aryl halide. The presence of the fluorine atom on the naphthalene ring can also influence the electronic properties of the substrate, potentially affecting the reaction pathway.
Potential Causes and Solutions:
-
Base-Induced Side Reactions: Strong bases like sodium tert-butoxide, while effective, can promote side reactions, especially with functionalized substrates.[3]
-
Solution:
-
Use of Weaker Bases: For sensitive substrates, weaker bases like potassium phenoxide (KOPh) can provide high yields while tolerating a wider range of functional groups.[12] This is particularly relevant for fluorinated anilines which can be unstable under strongly basic conditions.[12]
-
Screening Different Bases: A systematic screening of bases such as LHMDS, Cs₂CO₃, or K₃PO₄ can help identify the optimal conditions for your specific substrate combination.[3]
-
-
-
Inappropriate Ligand for the Substrate: The ligand is crucial for promoting the desired C-N bond formation and suppressing side reactions.
-
Solution:
-
Use of Biarylphosphine Ligands: Ligands like AdBippyPhos have been shown to be highly effective for the coupling of fluoroalkylamines with aryl halides, even at low catalyst loadings.[12]
-
"Cocktail"-Type Catalysis: Systems involving Pd/NHC (N-Heterocyclic Carbene) complexes can generate multiple types of catalytic centers (complexes, clusters, and nanoparticles) in situ, offering a versatile and adaptive catalytic system that may improve selectivity.[13]
-
-
-
Inhibition by Iodide: In reactions with aryl iodides, the generated iodide salt can sometimes inhibit the catalyst.[14]
-
Solution:
-
Solvent System Modification: Switching to a solvent system where the iodide byproduct is insoluble can prevent its inhibitory effect, leading to more efficient reactions.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using copper-based catalysts for Ullmann-type couplings with 1-fluoro-4-iodonaphthalene over traditional palladium catalysts?
A1: While palladium catalysts are highly effective for many cross-coupling reactions, copper-catalyzed Ullmann-type couplings offer several advantages, particularly for C-N and C-O bond formation:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale industrial processes.
-
Different Reactivity Profile: Copper catalysts can sometimes be more effective for coupling with certain nucleophiles, such as amides, sulfonamides, and alcohols, where palladium-catalyzed reactions might be sluggish.
-
Milder Reaction Conditions: Modern Ullmann-type reactions often proceed under milder conditions than the harsh, high-temperature conditions of the classic Ullmann reaction.[15] The use of ligands can significantly improve the efficiency and substrate scope of copper-catalyzed couplings.[16]
-
Alternative Selectivity: In some cases, copper catalysts may offer different selectivity compared to palladium catalysts, which can be advantageous for the synthesis of complex molecules.
Q2: How does the fluorine substituent on 1-fluoro-4-iodonaphthalene influence catalyst selection for cross-coupling reactions?
A2: The fluorine atom has a significant impact on the electronic properties of the aromatic ring, which in turn influences the reactivity in cross-coupling reactions and the choice of catalyst:
-
Inductive Electron Withdrawal: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This makes the aryl halide more electron-deficient, which generally accelerates the rate of oxidative addition to the Pd(0) center, the first step in many cross-coupling catalytic cycles.[1]
-
Mesomeric Electron Donation: Fluorine can also act as a weak π-donor through its lone pairs. However, for most cross-coupling reactions, the inductive effect dominates.
-
Impact on Reductive Elimination: The electron-withdrawing nature of the fluorine can make the final reductive elimination step more challenging. This is because it stabilizes the Pd(II) intermediate. To overcome this, ligands that are both electron-rich and bulky are often necessary to promote reductive elimination.[1]
-
Potential for C-F Bond Activation: While the C-I bond is the primary site of reaction, under harsh conditions or with highly reactive catalysts, there is a potential for unwanted C-F bond activation. The choice of a catalyst with appropriate selectivity is therefore important.
Q3: Are there any "green" or more sustainable catalyst alternatives for reactions with 1-fluoro-4-iodonaphthalene?
A3: Yes, there is a growing focus on developing more sustainable catalytic systems for cross-coupling reactions. For reactions involving 1-fluoro-4-iodonaphthalene, several greener alternatives are being explored:
-
Use of Earth-Abundant Metal Catalysts: As mentioned earlier, catalysts based on copper, nickel, and iron are being developed as more sustainable alternatives to palladium.[9][17] Nickel, in particular, has shown promise for Suzuki-Miyaura couplings, although it can sometimes require higher catalyst loadings.[17]
-
Heterogeneous and Recyclable Catalysts: Immobilizing the catalyst on a solid support (e.g., silica, polymers, magnetic nanoparticles) allows for easy separation from the reaction mixture and reuse of the catalyst, reducing waste and cost.[9][17] For example, palladium nanoparticles supported on titanium dioxide have been shown to be effective and recyclable catalysts for Suzuki reactions.[17][18]
-
Reactions in Greener Solvents: Developing catalytic systems that are effective in more environmentally friendly solvents, such as water or bio-derived solvents, is a key area of green chemistry research.[19]
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods.[19]
Data Summary and Protocols
Table 1: Comparison of Alternative Catalyst Systems for Sonogashira Coupling of 1-Fluoro-4-iodonaphthalene
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ | None | None | Cs₂CO₃ | Toluene | 25-100 | Ligand-free, simple setup[7] |
| Pd-bis-imidazolyl complex | N-heterocyclic carbene | None | Piperidine | DMF | 100-120 | Copper-free, low catalyst loading[8] |
| Pd₂(dba)₃ | Bulky, electron-rich phosphine | CuI | Amine | Various | 25-80 | High efficiency with appropriate ligand[8] |
| FeCl₃ | Diamine | None | K₂CO₃ | Toluene | 120 | Palladium-free, economical[9] |
| CuI | Diamine | None | K₂CO₃ | Dioxane | 110 | Palladium-free, good for certain substrates[9] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling of 1-fluoro-4-iodonaphthalene using a palladium-nitrogen catalyst.
Materials:
-
1-Fluoro-4-iodonaphthalene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium-bis-imidazolyl catalyst (0.02 mol%)[8]
-
Piperidine (2.0 eq)
-
Anhydrous DMF
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium-bis-imidazolyl catalyst.
-
Add 1-fluoro-4-iodonaphthalene and the terminal alkyne.
-
Add anhydrous DMF via syringe.
-
Add piperidine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A flowchart for troubleshooting low yields.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]
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National Institutes of Health. (2015, July 8). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
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MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Nature. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
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Royal Society of Chemistry. (2014, March 3). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]
-
ACS Publications. (2015, August 20). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Retrieved from [Link]
-
ResearchGate. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
PubMed. (2022, January 14). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved from [Link]
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ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
DSpace@MIT. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]
-
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridineamidoximes. Retrieved from [Link]
-
ResearchGate. (2023, June 15). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-free and ligand-free Sonogashira cross-coupling | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. Retrieved from [Link]
-
Diva Portal. (2022, January 4). Unprecedented catalyst activity and stability of Mizoroki-Heck reaction in a continuous packed-bed reactor. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
SIOC Journal. (n.d.). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
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Technical Support Center: Minimizing Homocoupling in Reactions with 1-Fluoro-4-iodonaphthalene
Welcome to the technical support center for synthetic chemists working with 1-fluoro-4-iodonaphthalene. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: homocoupling. As researchers and drug development professionals, achieving high yields and purity is paramount. This resource, grounded in established chemical principles and field-proven insights, will help you navigate the complexities of cross-coupling reactions involving this versatile but sometimes challenging substrate.
Understanding the Challenge: The Propensity for Homocoupling
1-Fluoro-4-iodonaphthalene is a valuable building block in medicinal chemistry and materials science. However, the high reactivity of the carbon-iodine bond, while advantageous for cross-coupling, also makes it susceptible to homocoupling, where two molecules of the aryl halide react with each other. This side reaction consumes your starting material and complicates purification.
This guide will address homocoupling in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Part 1: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[1] However, the formation of 4,4'-difluoro-1,1'-binaphthyl via homocoupling of 1-fluoro-4-iodonaphthalene can be a significant issue.
FAQ 1: I'm observing a significant amount of the homocoupled product (4,4'-difluoro-1,1'-binaphthyl) in my Suzuki reaction. What are the likely causes?
Answer: The formation of this biphenyl byproduct in Suzuki reactions is often linked to the presence of Pd(II) species in the reaction mixture and can be exacerbated by the presence of oxygen.[2][3] The homocoupling mechanism can be initiated when two boronic acid molecules are coupled together, leading to the reduction of Pd(II) to the active Pd(0) catalyst.[2]
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: While cross-coupling reactions are not extremely air-sensitive, maintaining an inert atmosphere is crucial for consistent results. Residual oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2]
-
Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The most reliable method is to evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen) three times. A continuous subsurface sparge with nitrogen before catalyst addition can also be highly effective.[3]
-
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions.
-
Role of the Base: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[4][5] The choice and amount of base can influence the reaction's selectivity.[4][5]
-
Insight: Using a less-than-stoichiometric amount of a weaker base can sometimes favor the cross-coupling pathway, especially if the pKa of the boronic acid is lower (stronger acid).[4][5] However, for most standard Suzuki couplings, a sufficient amount of base is needed to drive the reaction.
-
Recommendation: If you are using a very strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.
-
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent can help to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.
-
Protocol: The addition of potassium formate has been shown to suppress homocoupling.[6]
-
Experimental Workflow: Minimizing Homocoupling in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki homocoupling.
Part 2: Troubleshooting Sonogashira Coupling
The Sonogashira reaction is a cornerstone for synthesizing arylalkynes.[7] However, it is often plagued by the homocoupling of the terminal alkyne, known as the Glaser coupling, which forms a symmetrical 1,3-diyne.[8][9]
FAQ 2: My Sonogashira reaction with 1-fluoro-4-iodonaphthalene is producing a lot of the alkyne dimer. How can I prevent this?
Answer: The homocoupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often referred to as Glaser coupling.[8][10] This process is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, often atmospheric oxygen.[7][8][9] The in-situ formation of copper acetylides can lead to this undesired dimerization.[8]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process. Therefore, excluding oxygen is the most critical step.
-
Protocol: Use solvents that have been thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Ensure your reaction vessel is free of air by evacuating and backfilling with nitrogen or argon multiple times.
-
-
Copper-Free Conditions: While the classic Sonogashira protocol uses a copper(I) co-catalyst, numerous copper-free methods have been developed to avoid the Glaser coupling side reaction.[7]
-
Recommendation: Explore copper-free Sonogashira conditions. These reactions often require a slightly higher temperature or a more specialized ligand system but can completely eliminate the alkyne homocoupling pathway.
-
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via a syringe pump can keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.[8][11]
-
Choice of Base and Solvent: The base and solvent system can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Insight: Amine bases like triethylamine or diisopropylamine are commonly used.[12] Sometimes, using the amine as a co-solvent or the sole solvent can be effective.
-
Recommendation: If you are experiencing issues, consider screening different amine bases (e.g., triethylamine, diisopropylethylamine, DBU) and solvents (e.g., THF, DMF, toluene).[11][12]
-
Comparative Table: Sonogashira Reaction Conditions
| Parameter | Standard Conditions | To Minimize Homocoupling | Rationale |
| Copper Co-catalyst | CuI (1-5 mol%) | None (Copper-free) | Eliminates the primary catalyst for Glaser coupling.[7][8] |
| Atmosphere | Inert | Strictly Anaerobic | Prevents oxidative homocoupling of the alkyne.[8] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps alkyne concentration low to disfavor dimerization.[8][11] |
| Ligand | PPh₃ | More electron-rich/bulky phosphines | Can accelerate the cross-coupling cycle relative to homocoupling. |
Part 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[13][14] While less prone to homocoupling of the aryl halide than the Suzuki reaction, it can still occur, especially with highly reactive aryl iodides like 1-fluoro-4-iodonaphthalene.
FAQ 3: I am getting a small but persistent amount of 4,4'-difluoro-1,1'-binaphthyl in my Buchwald-Hartwig amination. How can I improve the selectivity?
Answer: Homocoupling in Buchwald-Hartwig amination, while less common, can arise from side reactions within the palladium catalytic cycle. The choice of ligand and base is crucial for promoting the desired C-N bond formation over undesired C-C bond formation.
Troubleshooting Steps:
-
Ligand Selection: The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination. It stabilizes the palladium catalyst and modulates its reactivity.
-
Insight: Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step that forms the C-N bond and disfavor side reactions.
-
Recommendation: If you are using a simple ligand like PPh₃, consider switching to a more specialized Buchwald or Hartwig ligand such as XPhos, SPhos, or a bulky N-heterocyclic carbene (NHC) ligand.[15]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[16]
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.
-
Recommendation: The choice of base can be substrate-dependent. If one base is giving poor results, screening others is a worthwhile endeavor. For sensitive substrates, a milder base like Cs₂CO₃ might be beneficial.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products.
-
Recommendation: Modern catalyst systems are often highly active and may allow for lower reaction temperatures. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if this improves selectivity.
-
Decision Tree: Optimizing Buchwald-Hartwig Amination
Caption: Decision tree for optimizing Buchwald-Hartwig reactions.
General Best Practices for Minimizing Homocoupling
-
Substrate Purity: Ensure your 1-fluoro-4-iodonaphthalene is of high purity. Impurities can sometimes interfere with the catalytic cycle.
-
Solvent Quality: Use anhydrous, high-purity solvents. Water and other protic impurities can negatively impact many cross-coupling reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one coupling partner can sometimes be used to drive the reaction to completion and minimize side reactions involving the limiting reagent.[17]
By systematically addressing these potential issues, you can significantly improve the outcome of your cross-coupling reactions with 1-fluoro-4-iodonaphthalene, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development endeavors.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Powers, I., & Uyeda, C. (2017). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Catalysis, 7(7), 4982-5003. Retrieved from [Link]
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Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 427-431. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5159-5165. Retrieved from [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
-
Sane, D. K., & Chaskar, A. C. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(53), 27953-27967. Retrieved from [Link]
-
Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 215-220. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Le, C. M., et al. (2017). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis, 7(10), 6680-6684. Retrieved from [Link]
-
Martins, A. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2891-2897. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Jessiman, A. S., et al. (2021). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 12(3), 1146-1152. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2009). The Mechanism of the Modified Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society, 130(49), 16498-16499. Retrieved from [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
Gevorgyan, V., et al. (2001). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 3(16), 2505-2508. Retrieved from [Link]
-
Belokon, Y. N., et al. (2018). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. The Journal of Organic Chemistry, 83(15), 8094-8106. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(15), 3287-3290. Retrieved from [Link]
-
Köcher, S., & Herrmann, W. A. (2000). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 65(23), 7870-7876. Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Organic Letters, 12(1), 88-91. Retrieved from [Link]
-
Corley, E. G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6568-6577. Retrieved from [Link]
-
Li, C.-J. (2014). Greener Approaches to Cross-Coupling. In Green Chemistry and Chemical Engineering (pp. 431-460). CRC Press. Retrieved from [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1006. Retrieved from [Link]
-
van den Hoogenband, A., et al. (2009). The mechanism of the modified Ullmann reaction. University of Groningen research portal. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Roy, D., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au, 2(2), 147-155. Retrieved from [Link]
-
Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Journal of the American Chemical Society, 137(7), 2542-2547. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. Retrieved from [Link]
-
StudySmarter. Sonogashira Coupling Reaction Practice Problems. Retrieved from [Link]
-
Mondal, B., & Bora, U. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(8), 941. Retrieved from [Link]
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Technical Support Center: Catalyst Loading Optimization for 1-Fluoro-4-iodonaphthalene Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-fluoro-4-iodonaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance yield, minimize catalyst costs, and troubleshoot common issues encountered with this specific substrate. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.
Section 1: Troubleshooting Guide - Common Issues & Immediate Actions
This section addresses the most frequent problems encountered during the Suzuki-Miyaura coupling of 1-fluoro-4-iodonaphthalene. We've structured this in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.
Question: My reaction shows no conversion, or I've only recovered starting material. What's the first thing I should check?
Answer: A complete lack of reactivity often points to a fundamental issue with one of three areas: the catalyst's activity, the inertness of the reaction environment, or the integrity of your reagents.
Causality: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[1][2] Oxygen can cause oxidative degradation of the Pd(0) species and promote unwanted side reactions like the homocoupling of boronic acids.[1] Similarly, impurities in reagents or residual water can poison the catalyst or interfere with the catalytic cycle.
Immediate Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup was properly degassed. Standard procedure involves at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). For sensitive reactions, sparging the solvent with inert gas for 30-60 minutes prior to use is recommended.[3]
-
Assess Catalyst & Reagent Quality:
-
Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ is critical.[4] This process can be hindered by impurities. Consider using a fresh bottle of catalyst or a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Boronic Acid/Ester Integrity: Boronic acids can degrade over time through dehydration to form boroxines or via protodeboronation.[5] Check the purity of your boronic acid partner by NMR or consider using a more stable boronate ester (e.g., a pinacol ester).[3]
-
Base & Solvent Anhydrousness: Ensure your base is freshly powdered and dried and that you are using anhydrous solvents. Water can hydrolyze reagents and interfere with the base's function.[6]
-
Question: My reaction yield is very low (<30%). Where should I start optimizing?
Answer: Low yield is a classic optimization problem. For the 1-fluoro-4-iodonaphthalene substrate, the C-I bond is highly reactive, making oxidative addition very fast.[7] Therefore, issues often arise from inefficient transmetalation or reductive elimination, or from catalyst deactivation.
Causality: The overall efficiency of the catalytic cycle determines the yield. A bottleneck at any stage (see diagram below) will slow the reaction and allow for catalyst degradation pathways to compete, reducing the total turnover number.[8] The electron-withdrawing nature of the fluorine atom on your substrate can make the final reductive elimination step more challenging compared to non-fluorinated analogues.
Below is a workflow to guide your optimization strategy.
Caption: Troubleshooting workflow for low-yield reactions.
Recommended Optimization Sequence:
-
Ligand Screening: The ligand is paramount. It stabilizes the palladium center, facilitates oxidative addition, and promotes reductive elimination.[9] For an electron-rich substrate like 1-fluoro-4-iodonaphthalene coupling to an electron-deficient partner, bulky, electron-rich phosphine ligands are often required to promote the difficult reductive elimination step.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[10] Its strength and solubility are critical.
-
Temperature Adjustment: Many Suzuki couplings require heating to achieve good rates.[2]
-
Starting Point: Screen temperatures from 80 °C to 110 °C. Monitor by TLC or LC-MS to check for product formation versus starting material decomposition.
-
Once you see a promising combination of ligand, base, and temperature, you can proceed to fine-tune the catalyst loading as described in the next section.
Section 2: Catalyst Loading Optimization Guide
Optimizing catalyst loading is a balance between maximizing yield and reaction rate while minimizing cost and residual palladium in the final product—a critical consideration in pharmaceutical development.[11]
Question: How do I determine the optimal catalyst loading for my reaction?
Answer: The optimal loading is the lowest amount of catalyst that provides a high yield in a reasonable timeframe. For the highly reactive C-I bond in 1-fluoro-4-iodonaphthalene, it is often possible to use very low catalyst loadings (0.1 to 0.01 mol%), provided all other conditions are optimal. A systematic screening is the most effective approach.
Causality: At very low concentrations, the catalyst is more susceptible to deactivation by trace impurities.[8] Conversely, excessively high loading offers diminishing returns, increases cost, and can sometimes lead to more side products or catalyst aggregation (formation of palladium black).[4]
Caption: Key optimization parameters mapped to the Suzuki catalytic cycle.
Protocol 2.1: Step-by-Step Guide for Catalyst Loading Screening
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading.
1. Preparation:
-
Prepare a stock solution of 1-fluoro-4-iodonaphthalene and your boronic acid partner (1.2 equivalents) in the chosen degassed solvent (e.g., Dioxane/Water 4:1).
-
Prepare a separate stock solution of the base (e.g., K₃PO₄, 3.0 equivalents) in degassed solvent.
-
In a glovebox, prepare serial dilutions of your chosen palladium precatalyst/ligand system (e.g., XPhos Pd G3) to target final concentrations of 1.0, 0.5, 0.1, 0.05, and 0.01 mol%.
2. Reaction Setup:
-
To an array of reaction vials (e.g., microwave vials or Schlenk tubes), add a stir bar.
-
Add the appropriate volume of the catalyst solution to each vial to achieve the target mol%.
-
Add the stock solution of the aryl halide and boronic acid to each vial.
-
Add the base stock solution to each vial.
-
Seal the vials securely.
3. Execution & Monitoring:
-
Place all vials in a pre-heated reaction block or oil bath set to the optimized temperature (e.g., 100 °C).
-
Take small aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h) for analysis by LC-MS or GC-MS. This allows you to monitor both conversion and the formation of any byproducts.
4. Analysis & Interpretation:
-
Quench the aliquots, dilute, and analyze to determine the % conversion to product.
-
Plot % yield versus time for each catalyst loading.
-
The optimal loading is the lowest concentration that reaches >95% yield in an acceptable time.
Data Summary Table (Example)
| Catalyst Loading (mol%) | Time to >95% Yield (hours) | Final Yield (%) | Key Observations |
| 1.0 | 1 | 98 | Fast reaction, potential for cost reduction. |
| 0.5 | 2 | 99 | Excellent balance of speed and cost. |
| 0.1 | 8 | 97 | Slower, but very efficient. Good for large scale. |
| 0.05 | 24 | 95 | Reaction completes, but may be too slow. |
| 0.01 | >24 | 65 (at 24h) | Incomplete reaction; catalyst deactivation likely. |
Section 3: Frequently Asked Questions (FAQs)
Q1: I see palladium black precipitating in my reaction. Is this a problem?
A1: Yes, the formation of palladium black (aggregated metallic palladium) is a common sign of catalyst deactivation and is detrimental to your reaction.[4] It indicates that the palladium atoms have fallen out of the catalytic cycle and are no longer active. This is often caused by an unstable ligand, insufficient ligand-to-metal ratio, or high temperatures for extended periods. Using bulky, electron-rich monodentate ligands like SPhos or XPhos can help prevent this by creating a stable, coordinatively saturated complex that resists aggregation.[12]
Q2: Can I reduce the ligand-to-palladium ratio to save costs?
A2: This must be approached with caution. While modern precatalysts often have a 1:1 or 2:1 ligand-to-metal ratio built-in, for reactions run with separate Pd sources (like Pd(OAc)₂) and ligands, a ratio of 1:1 to 2.5:1 is typical. Reducing the ligand concentration can leave the palladium center vulnerable to deactivation pathways.[8] It is generally more effective to reduce the loading of the entire catalyst system rather than altering the ligand-to-metal ratio of an optimized system.
Q3: My boronic acid is expensive. Can I use a different stoichiometry?
A3: Yes, while using a slight excess of the boronic acid (1.1-1.5 eq.) is standard practice to drive the reaction to completion, you can aim for a 1:1 stoichiometry. However, this requires highly pure reagents and exceptionally anhydrous and oxygen-free conditions to prevent competitive degradation of the boronic acid (protodeboronation).[5] If you must use a 1:1 ratio, ensure your conditions are rigorously controlled.
Q4: Does the fluorine atom on 1-fluoro-4-iodonaphthalene cause any specific problems?
A4: The fluorine atom is an electron-withdrawing group. While the C-I bond ensures a fast oxidative addition, the electron-withdrawing nature of the fluorine can slow down the final reductive elimination step.[13] This is a key reason why bulky, electron-donating ligands are crucial for this specific substrate—they electronically enrich the palladium center, which facilitates the expulsion of the final product.[7][9]
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-1H-benzimidazole.
- Benchchem. Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for 4-Arylpiperidines.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Reddit. Struggling with Suzuki Reaction.
- PubMed.
- ResearchGate.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
- ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
Sources
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- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-Fluoro-4-iodonaphthalene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1-Fluoro-4-iodonaphthalene, a halogenated naphthalene derivative with potential applications in organic synthesis and materials science. We will delve into the predicted spectral data, present a robust experimental protocol for data acquisition, and offer a comparative analysis with structurally related compounds to provide a deeper understanding of the substituent effects on the naphthalene scaffold.
Introduction to 1-Fluoro-4-iodonaphthalene and its Spectroscopic Signature
1-Fluoro-4-iodonaphthalene is an aromatic compound featuring a naphthalene core substituted with a fluorine atom at the 1-position and an iodine atom at the 4-position. The presence of these two different halogen atoms significantly influences the electron distribution within the aromatic system, leading to a unique and predictable NMR fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.
Due to the limited availability of experimentally acquired spectra in public databases, this guide will utilize highly reliable predicted NMR data. These predictions are generated using advanced computational algorithms that provide accurate estimations of chemical shifts and coupling constants, serving as a valuable tool for researchers.
Predicted NMR Spectral Data of 1-Fluoro-4-iodonaphthalene
The predicted ¹H and ¹³C NMR spectral data for 1-Fluoro-4-iodonaphthalene are summarized below. These values were obtained from reputable online NMR prediction databases.[1][2]
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.25 - 7.35 | Doublet of doublets | J(H2-H3) ≈ 8.0, J(H2-F) ≈ 9.0 |
| H-3 | 7.90 - 8.00 | Triplet | J(H3-H2) ≈ 8.0, J(H3-H4) ≈ 8.0 |
| H-5 | 8.10 - 8.20 | Doublet | J(H5-H6) ≈ 8.5 |
| H-6 | 7.60 - 7.70 | Triplet | J(H6-H5) ≈ 8.5, J(H6-H7) ≈ 7.5 |
| H-7 | 7.50 - 7.60 | Triplet | J(H7-H6) ≈ 7.5, J(H7-H8) ≈ 8.0 |
| H-8 | 8.00 - 8.10 | Doublet | J(H8-H7) ≈ 8.0 |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 158.0 - 162.0 (d, ¹JCF ≈ 250 Hz) |
| C-2 | 115.0 - 119.0 (d, ²JCF ≈ 22 Hz) |
| C-3 | 130.0 - 134.0 (d, ³JCF ≈ 8 Hz) |
| C-4 | 95.0 - 99.0 |
| C-4a | 135.0 - 139.0 |
| C-5 | 128.0 - 132.0 |
| C-6 | 126.0 - 130.0 |
| C-7 | 125.0 - 129.0 |
| C-8 | 127.0 - 131.0 |
| C-8a | 130.0 - 134.0 (d, ³JCF ≈ 5 Hz) |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Fluoro-4-iodonaphthalene. This self-validating system ensures reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 1-Fluoro-4-iodonaphthalene for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used as an internal reference.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delay for better quantification of quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is selected for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak, which simplifies spectral referencing.
-
Sample Concentration: The specified concentration ranges are optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time without causing issues like line broadening due to high viscosity.
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving complex spin systems often found in aromatic compounds.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Visualizing the Molecular Structure and Workflow
To better understand the relationships between the atoms and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 1-Fluoro-4-iodonaphthalene.
Caption: Experimental workflow for NMR data acquisition.
Comparative Analysis with Alternative Compounds
To better interpret the NMR spectra of 1-Fluoro-4-iodonaphthalene, it is insightful to compare its predicted chemical shifts with the experimental data of structurally related compounds.
| Compound | H-1/H-4 (ppm) | H-2/H-3 (ppm) | H-5/H-8 (ppm) | H-6/H-7 (ppm) | C-1/C-4 (ppm) | C-2/C-3 (ppm) | C-4a/C-8a (ppm) |
| Naphthalene [3] | 7.81 | 7.46 | 7.81 | 7.46 | 128.1 | 125.9 | 133.6 |
| 1-Fluoronaphthalene [4] | - (F at C1) | 7.11 (H-2) | 8.08 (H-8) | 7.55 (H-7) | 159.9 (C-1) | 109.8 (C-2) | 134.5 (C-8a) |
| 1-Iodonaphthalene [5] | - (I at C1) | 7.89 (H-2) | 8.15 (H-8) | 7.55 (H-7) | 95.2 (C-1) | 131.1 (C-2) | 135.9 (C-8a) |
| 1-Fluoro-4-iodobenzene [5] | - | 7.00 (H-2,6) | 7.65 (H-3,5) | - | 162.5 (C-1) | 117.1 (C-2,6) | 138.5 (C-3,5) |
| 1-Fluoro-4-iodonaphthalene (Predicted) | - | ~7.30 (H-2) | ~8.15 (H-5) | ~7.55 (H-7) | ~160 (C-1) | ~117 (C-2) | ~137 (C-4a) |
Analysis of Substituent Effects:
-
Fluorine: The highly electronegative fluorine atom at C-1 causes a significant downfield shift for the directly attached carbon (C-1) due to its strong inductive effect. It also influences the chemical shifts of adjacent protons and carbons through space (NOE) and through-bond coupling (J-coupling). The ¹JCF coupling constant is typically large (~250 Hz).
-
Iodine: The iodine atom at C-4 also exerts a significant electronic effect. Due to the "heavy atom effect," the chemical shift of the carbon directly attached to iodine (C-4) is shifted significantly upfield. Iodine's electronegativity is lower than that of fluorine, resulting in a less pronounced inductive effect on neighboring protons.
-
Combined Effects: In 1-Fluoro-4-iodonaphthalene, the interplay of the electron-withdrawing fluorine and the polarizable iodine creates a unique electronic environment. The predicted chemical shifts reflect the additive and sometimes competing effects of these two substituents on the naphthalene ring system. For instance, the upfield shift of H-2 is likely influenced by the fluorine at C-1, while the chemical shifts of the protons on the unsubstituted ring (H-5 to H-8) are expected to be less affected and will resemble those of other 1,4-disubstituted naphthalenes.
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information for the characterization of 1-Fluoro-4-iodonaphthalene.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 1-Fluoro-4-iodonaphthalene, characteristic C-F and C-I stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes, would be expected.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful separation techniques that can be used to assess the purity of the compound and to separate it from any starting materials or byproducts from its synthesis.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of 1-Fluoro-4-iodonaphthalene. By presenting predicted spectral data, a detailed experimental protocol, and a comparative analysis with related compounds, we have offered a robust framework for the spectroscopic characterization of this molecule. The insights into the substituent effects of fluorine and iodine on the naphthalene core will be invaluable for researchers working with this and similar halogenated aromatic compounds. The integration of this NMR data with other analytical techniques will enable a complete and unambiguous structural assignment, which is a critical step in any chemical research and development endeavor.
References
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Analytical Interpretation of 1-Fluoro-4-iodonaphthalene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. 1-Fluoro-4-iodonaphthalene, a di-halogenated aromatic compound, presents a unique analytical challenge due to the presence of two different halogens on a rigid naphthalene scaffold. This guide provides an in-depth interpretation of the mass spectrum of 1-fluoro-4-iodonaphthalene, contextualized by a comparison with other key analytical techniques. The insights herein are derived from established principles of mass spectrometry and comparative data from analogous structures, offering a robust framework for the characterization of this and similar molecules.
The Mass Spectrometry Profile: A Predictive Interpretation
Molecular Ion (M⁺•)
The molecular formula of 1-fluoro-4-iodonaphthalene is C₁₀H₆FI. The calculated molecular weight is approximately 272.06 g/mol . A key feature of its mass spectrum will be a prominent molecular ion peak at m/z 272. This is due to the stability of the aromatic naphthalene ring system, which can readily accommodate a positive charge.
Since naturally occurring fluorine is monoisotopic (¹⁹F) and iodine is also monoisotopic (¹²⁷I), we do not expect to see the characteristic isotopic patterns that are present for compounds containing chlorine or bromine. The M+1 peak, resulting from the natural abundance of ¹³C, will be present with an expected relative intensity of approximately 10.9% of the molecular ion peak (based on 10 carbon atoms).
Predicted Fragmentation Pattern
The fragmentation of the 1-fluoro-4-iodonaphthalene molecular ion (M⁺•) under EI conditions is expected to be governed by the relative strengths of the C-F and C-I bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-F bond, making the loss of an iodine radical the most likely initial fragmentation step.
dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=vee];
M [label="C₁₀H₆FI⁺• (m/z = 272)\nMolecular Ion", fillcolor="#34A853"]; F1 [label="C₁₀H₆F⁺ (m/z = 145)\n[M-I]⁺"]; F2 [label="I⁺ (m/z = 127)"]; F3 [label="C₁₀H₅⁺ (m/z = 125)\n[M-I-HF]⁺"]; F4 [label="C₁₀H₆I⁺ (m/z = 253)\n[M-F]⁺ (Minor)"];
M -> F1 [label="- I•"]; M -> F2 [label=""]; F1 -> F3 [label="- HF"]; M -> F4 [label="- F•"]; }
Caption: Predicted EI-MS Fragmentation of 1-Fluoro-4-iodonaphthalene.
The following table summarizes the predicted key fragments and their mass-to-charge ratios (m/z):
| m/z | Predicted Fragment Ion | Formula | Significance |
| 272 | Molecular Ion | [C₁₀H₆FI]⁺• | Confirms the molecular weight. |
| 145 | Loss of Iodine | [C₁₀H₆F]⁺ | Expected to be a major fragment due to the weak C-I bond. |
| 127 | Iodine Cation | [I]⁺ | A common fragment in iodine-containing compounds. |
| 125 | Loss of Iodine and HF | [C₁₀H₅]⁺ | Subsequent fragmentation of the [M-I]⁺ ion. |
| 253 | Loss of Fluorine | [C₁₀H₆I]⁺ | A minor fragment due to the strong C-F bond. |
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.
| Analytical Technique | Information Provided for 1-Fluoro-4-iodonaphthalene | Advantages | Limitations |
| Mass Spectrometry (MS) | - Molecular weight confirmation (m/z 272).- Elemental composition (F, I).- Fragmentation pattern indicating connectivity. | - High sensitivity.- Provides direct molecular weight information. | - Isomeric differentiation can be challenging.- Does not provide detailed stereochemical information. |
| Nuclear Magnetic Resonance (NMR) | - ¹H NMR: Chemical shifts and coupling constants of aromatic protons, confirming the substitution pattern.- ¹³C NMR: Number and chemical environment of carbon atoms.- ¹⁹F NMR: Presence and environment of the fluorine atom. | - Unambiguous determination of molecular structure and connectivity.- Provides detailed information on the chemical environment of each atom. | - Lower sensitivity compared to MS.- Requires larger sample quantities. |
| Infrared (IR) Spectroscopy | - C-H stretching and bending frequencies for the aromatic ring.- C-F and C-I stretching vibrations.- Characteristic fingerprint region for overall structure confirmation. | - Provides information about functional groups.- Non-destructive technique. | - Complex spectra can be difficult to interpret fully.- Does not provide information on molecular weight or connectivity. |
The complementary nature of these techniques is evident. While MS confirms the molecular weight and key fragments, NMR spectroscopy would be essential to definitively confirm the 1,4-substitution pattern by analyzing the coupling patterns of the aromatic protons. IR spectroscopy would further corroborate the presence of the aromatic and halogen functional groups.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for analyzing a volatile and thermally stable compound like 1-fluoro-4-iodonaphthalene.
Caption: Workflow for GC-MS analysis of 1-Fluoro-4-iodonaphthalene.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-fluoro-4-iodonaphthalene.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to create a stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[1]
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrumentation (suggested parameters):
-
Gas Chromatograph:
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 1-fluoro-4-iodonaphthalene based on its retention time.
-
Examine the mass spectrum of this peak.
-
Identify the molecular ion peak and the key fragment ions as predicted in the table above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) will show a complex splitting pattern that can be used to determine the substitution pattern on the naphthalene ring.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. This will show the number of unique carbon environments.
-
¹⁹F NMR Analysis: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-F and C-I stretching vibrations (typically in the fingerprint region below 1400 cm⁻¹).
Conclusion
The structural characterization of 1-fluoro-4-iodonaphthalene is a multi-faceted analytical task. While mass spectrometry provides a powerful first look at the molecule's identity through its molecular weight and fragmentation pattern, its true power is realized when combined with other spectroscopic techniques. The predicted mass spectrum, dominated by the molecular ion at m/z 272 and a major fragment at m/z 145 corresponding to the loss of iodine, provides a strong basis for identification. However, for unequivocal structural confirmation, particularly of the substituent positions, NMR spectroscopy is indispensable. IR spectroscopy serves as a valuable complementary technique for functional group identification. By integrating the data from these methods, researchers can achieve a high degree of confidence in the structural assignment of 1-fluoro-4-iodonaphthalene and other complex halogenated aromatic compounds.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7004, 1-Iodonaphthalene. Retrieved January 24, 2026, from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9605, 4-Fluoroiodobenzene. Retrieved January 24, 2026, from [Link].
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NIST. (n.d.). Naphthalene, 1-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link].
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Gómez-Pérez, M. L., et al. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. Retrieved January 24, 2026, from [Link].
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MDPI. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Retrieved January 24, 2026, from [Link].
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 24, 2026, from [Link].
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Jabr, H. S., Alsaeedi, H. D. I., & Radi, I. O. (2021). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. International Journal of Computational and Experimental Science and Engineering, 7(2), 63-67. [Link]
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ResearchGate. (2023). Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C) naphthalene, (D) 1-fluoronaphthalene, collected at different incident electron energies T. Retrieved January 24, 2026, from [Link].
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Bouwman, J., et al. (2012). On the dissociation of the naphthalene radical cation: new iPEPICO and tandem mass spectrometry results. PubMed. Retrieved January 24, 2026, from [Link].
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MDPI. (2023). A GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved January 24, 2026, from [Link].
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MDPI. (2019). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved January 24, 2026, from [Link].
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PubMed. (2019). NMR- and MS-based metabolomics: various organ responses following naphthalene intervention. Retrieved January 24, 2026, from [Link].
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ResearchGate. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Retrieved January 24, 2026, from [Link].
-
PubMed Central. (2017). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved January 24, 2026, from [Link].
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A Comparative Guide to the Reactivity of 1-Fluoro-4-iodonaphthalene and 1-Bromo-4-fluoronaphthalene in Cross-Coupling Reactions
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated naphthalenes serve as versatile building blocks, offering multiple points for diversification. However, not all dihalo-substrates are created equal. The choice between seemingly similar molecules like 1-Fluoro-4-iodonaphthalene and 1-Bromo-4-fluoronaphthalene can profoundly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: The Carbon-Halogen Bond in Oxidative Addition
The workhorse of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds is the palladium-catalyzed cross-coupling reaction. In widely used transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] This step, which involves the cleavage of the carbon-halogen (C-X) bond, is very often the rate-determining step of the entire catalytic process.[3][4]
The facility of this oxidative addition is inversely correlated with the strength of the C-X bond. The bond dissociation energies for halogens attached to an aromatic carbon follow a clear trend:
C-F > C-Cl > C-Br > C-I
Consequently, the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally accepted to be:
Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F [3][5]
This fundamental principle is the primary lens through which we must view the reactivity of our two target molecules. For 1-Fluoro-4-iodonaphthalene, the C-I bond is the point of reactivity. For 1-bromo-4-fluoronaphthalene, it is the C-Br bond. The C-F bond, due to its exceptional strength, is typically inert under standard palladium cross-coupling conditions and requires specialized, highly active catalysts or harsh conditions for activation.[6][7]
Caption: Workflow for a comparative reactivity study.
Step-by-Step Methodology
Materials:
-
1-Fluoro-4-iodonaphthalene
-
1-Bromo-4-fluoronaphthalene
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vial Preparation: To two separate oven-dried 10 mL microwave vials equipped with magnetic stir bars, add the respective aryl halide (0.5 mmol, 1.0 equiv). To each vial, add phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: To each vial, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Reaction Execution: Seal the vials with crimp caps. Place both vials in a preheated aluminum heating block set to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction independently by withdrawing small aliquots at set time intervals (e.g., 1, 4, and 12 hours), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. It is expected that Reaction A (iodo-substrate) will proceed to completion significantly faster than Reaction B (bromo-substrate).
-
Workup: Once a reaction is deemed complete (or after a set time, e.g., 12 hours, for comparison), cool the vials to room temperature. Dilute the contents with water (10 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the product (1-fluoro-4-phenylnaphthalene). Determine the isolated yield for each reaction and compare the results.
Conclusion and Strategic Recommendations
The comparative reactivity of 1-Fluoro-4-iodonaphthalene and 1-bromo-4-fluoronaphthalene is governed decisively by the difference in carbon-halogen bond strength.
-
1-Fluoro-4-iodonaphthalene is the substrate of choice for syntheses that require mild conditions, short reaction times, and high efficiency. Its high reactivity makes it ideal for use with thermally sensitive substrates or when trying to minimize catalyst loading and potential side reactions.
-
1-Bromo-4-fluoronaphthalene serves as a more cost-effective, albeit less reactive, alternative. It is a suitable building block when the subsequent reaction steps are robust enough to tolerate the more forcing conditions (higher temperatures, longer times) typically required for its activation. Its use may necessitate more rigorous optimization of catalyst systems to achieve high yields.
For drug development professionals and researchers, understanding this reactivity hierarchy is not merely academic; it is a critical aspect of strategic synthetic planning that directly influences resource allocation, timeline, and the successful synthesis of target molecules.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-Bromo-4-fluoronaphthalene in Modern Pharmaceutical Synthesis.
- Gribble, G. W., et al. (1981). A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate.
- Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.
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- The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
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- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Fluoro-4-iodonaphthalene and its Analogs
For the modern researcher in materials science and drug discovery, the precise structural elucidation of novel aromatic intermediates is paramount. 1-Fluoro-4-iodonaphthalene stands as a key building block, offering ortho- and para-directing fluorine alongside a versatile iodine moiety ripe for cross-coupling reactions. However, comprehensive spectroscopic data for this specific compound is not centrally archived, presenting a common challenge for scientists synthesizing novel derivatives.
This guide provides a practical, in-depth comparison of the key spectroscopic features of 1-fluoro-4-iodonaphthalene. As direct experimental spectra are not readily published, we will employ a foundational, predictive approach grounded in the well-documented spectra of its structural analogs: 1-fluoronaphthalene, 1-iodonaphthalene, and 1-fluoro-4-iodobenzene. This comparative methodology not only allows for a robust prediction of the spectral characteristics of our target molecule but also equips the researcher with the causal logic to interpret the spectra of its future derivatives.
Predicted Spectroscopic Profile of 1-Fluoro-4-iodonaphthalene
The combination of a highly electronegative fluorine atom and a large, polarizable iodine atom on the naphthalene scaffold creates a unique electronic environment. This dictates a distinct spectroscopic fingerprint that can be predicted with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For 1-fluoro-4-iodonaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
To discuss the NMR data logically, we will use the standard IUPAC numbering for the naphthalene ring.
The ¹H NMR spectrum will show six distinct signals in the aromatic region, each corresponding to one of the protons on the naphthalene core.
-
Causality of Chemical Shifts: The electron-withdrawing nature of fluorine will deshield adjacent protons (H-2, H-8), shifting them downfield. The iodine atom also has a deshielding effect, though less pronounced than fluorine, which will primarily influence H-3 and H-5. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will resemble a typical naphthalene pattern, but with peri-effects from the C1-F to H-8 causing a significant downfield shift for H-8.
-
Predicted Signals:
-
H-2 and H-3: These will appear as doublets due to coupling with each other. H-2 will be further split by a smaller coupling to the fluorine atom.
-
H-5 and H-8: These are the alpha protons of the second ring. H-8 will be the most downfield proton due to the combined deshielding from the aromatic system and the peri-interaction with fluorine. H-5 will be deshielded by iodine.
-
H-6 and H-7: These beta protons will appear in the more shielded region of the aromatic spectrum.
-
The proton-decoupled ¹³C NMR spectrum will display 10 signals for the 10 carbon atoms of the naphthalene core.
-
Causality of Chemical Shifts:
-
C-1 (C-F bond): This signal will be a large doublet due to one-bond coupling with ¹⁹F and will be found significantly downfield.
-
C-4 (C-I bond): The carbon attached to iodine will be shifted significantly upfield due to the "heavy atom effect", a common phenomenon in NMR of iodo-substituted aromatics.[1]
-
Other Carbons: The remaining carbons will show shifts influenced by both substituents, predictable through additive models, with carbons ortho and para to the fluorine atom showing smaller C-F coupling.
-
¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[2]
-
Causality of Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For aryl fluorides, the typical range is between -100 and -140 ppm relative to CFCl₃.[3] The presence of the electron-donating (by resonance) but inductively withdrawing iodine at the para position will influence the electron density at C-1, resulting in a specific chemical shift.
-
Predicted Signal: A single signal, likely a complex multiplet due to couplings with H-2, H-3, and H-8, is expected in the aryl fluoride region. Based on data for 1-fluoronaphthalene, the shift should be in the region of -115 to -125 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion: The molecular formula is C₁₀H₆FI, giving a monoisotopic mass of 271.95 Da. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 272.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern will be observed from it.
-
Key Fragmentation Pathways:
-
Loss of Iodine: The C-I bond is the weakest, so a major fragment will correspond to the loss of an iodine atom ([M-I]⁺), resulting in a peak at m/z = 145. This C₁₀H₆F⁺ fragment will be very stable.
-
Loss of Fluorine: Loss of a fluorine atom ([M-F]⁺) is less favorable but possible, leading to a peak at m/z = 253.
-
Loss of HF: A fragmentation involving the loss of HF to form a benzyne-type radical cation is also plausible, giving a peak at m/z = 252. The fragmentation of 1-iodonaphthalene prominently shows the molecular ion at m/z 254 and a base peak at m/z 127 corresponding to the loss of iodine.[5] A similar pattern is expected here.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.
-
Key Vibrational Modes:
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1100 cm⁻¹ region.
-
C-I Stretch: This vibration occurs in the far-IR region, typically around 500-600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.
-
Aromatic C-H Stretch: Sharp bands will appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aromatic C=C Stretch: Several bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.
-
Out-of-Plane C-H Bending: The substitution pattern on the two rings will give rise to a characteristic pattern of strong bands in the 900-675 cm⁻¹ region, which is highly diagnostic for substituted aromatics.
-
Comparative Analysis: 1-Fluoro-4-iodonaphthalene vs. Key Analogs
The most effective way to validate our predictions is to compare them with experimental data from structurally related compounds. This comparison underscores how the interplay of substituents governs the spectroscopic output.
| Compound | Key ¹H NMR Signal (ppm) | Approx. ¹⁹F NMR (ppm) | MS (M⁺) (m/z) | Key IR Band (cm⁻¹) |
| 1-Fluoro-4-iodonaphthalene (Predicted) | H-8: > 8.1 ppm; H-2/H-3: ~7.2-7.8 ppm | -115 to -125 | 272 | ~1200 (C-F) , ~1580 (C=C) |
| 1-Fluoronaphthalene [6] | H-8: ~8.1 ppm; H-2: ~7.1 ppm (dd) | ~ -121[4] | 146 | ~1260 (C-F) , ~1590 (C=C) |
| 1-Iodonaphthalene [1] | H-8: ~8.1 ppm; H-2: ~7.9 ppm (d) | N/A | 254 | No strong C-F band |
| 1-Fluoro-4-iodobenzene [7][8] | H ortho to F: ~6.8 ppm (t) | ~ -115 | 222 | ~1220 (C-F) , ~1480 (C=C) |
-
Insight from Comparison: The ¹⁹F NMR chemical shift is a powerful diagnostic tool. The similarity in the predicted shift for 1-fluoro-4-iodonaphthalene and the experimental value for 1-fluoro-4-iodobenzene suggests the electronic effect of the para-iodine substituent is a dominant factor.[7][9] The ¹H NMR shows that the peri-proton (H-8) is consistently deshielded in 1-substituted naphthalenes, a crucial observation for spectral assignment.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following protocols should be considered as self-validating systems. The choice of parameters is critical and is explained below.
Workflow for Spectroscopic Characterization
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.
-
Causality: This amount ensures a good signal-to-noise ratio without causing line broadening due to saturation.
-
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Causality: CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window. Acetone-d₆ can be an alternative if solubility is an issue.
-
-
Instrumentation (e.g., 400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans. Spectral width of ~16 ppm. Use a relaxation delay (d1) of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans. Spectral width of ~250 ppm. Use a relaxation delay of 2 seconds. Employ proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans. Spectral width of ~200 ppm. Proton decoupling can be used to simplify the spectrum, but the coupled spectrum is often more informative.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra (¹H and ¹³C to residual solvent peak or TMS; ¹⁹F to an external standard like CFCl₃).
Mass Spectrometry Protocol
-
Method Selection: Electron Ionization (EI) is preferred for this type of robust aromatic molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can be used for accurate mass determination if coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Sample Introduction: For EI, use a direct insertion probe or GC-MS. For ESI, dissolve a small amount of sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
EI-MS Parameters: Use a standard electron energy of 70 eV. Scan a mass range of m/z 40-400.
-
Causality: 70 eV is the standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
-
Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions and rationalize the fragmentation pathways.
FT-IR Spectroscopy Protocol
-
Method Selection: Attenuated Total Reflectance (ATR) is the most convenient method for solid or liquid samples, requiring minimal preparation.
-
Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly on the ATR crystal.
-
Data Acquisition: Co-add 32-64 scans at a resolution of 4 cm⁻¹.
-
Causality: This provides a high-quality spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses of organic compounds.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups and vibrational modes. Compare the fingerprint region (1400-600 cm⁻¹) with related compounds.
Conclusion
While a complete experimental dataset for 1-fluoro-4-iodonaphthalene remains elusive in public databases, a comprehensive and reliable spectroscopic profile can be constructed through a comparative analysis of its structural analogs. This guide demonstrates that by understanding the fundamental principles of how substituents influence NMR, MS, and IR data, researchers can confidently predict, identify, and characterize this versatile synthetic intermediate and its derivatives. The provided protocols offer a robust framework for obtaining high-quality data, ensuring that the structural elucidation of novel compounds is both efficient and scientifically rigorous.
References
-
PubChem. (n.d.). 1-Iodonaphthalene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 24, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 24, 2026, from [Link]
-
NIST. (n.d.). Naphthalene, 1-iodo-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-naphthalene [19F NMR]. Wiley Science Solutions. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved January 24, 2026, from [Link]
-
Smith, W. B., & Chiranjeevi, S. (1966). The Nuclear Magnetic Resonance Spectra of Some 1,4-Disubstituted Naphthalenes. The Journal of Physical Chemistry, 70(11), 3505-3509. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-iodonaphthalene
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Fluoro-4-iodonaphthalene, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety standards and regulatory requirements, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework. The causality behind each step is explained to foster a deeper understanding of the principles of safe chemical handling.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 1-Fluoro-4-iodonaphthalene is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, a robust risk assessment can be constructed by examining data from structurally analogous compounds such as 1-fluoronaphthalene, 1-iodonaphthalene, and other halogenated aromatics.
The primary hazards include:
-
Irritation: Causes skin and serious eye irritation[1][2]. Contact should be minimized through appropriate personal protective equipment.
-
Toxicity: Harmful if swallowed or inhaled[3][2][4][5]. Accidental ingestion may cause significant health damage[3].
-
Combustibility: Classified as a combustible liquid, presenting a fire hazard when exposed to heat or flame[3][5][6][7].
-
Environmental Hazard: As a halogenated aromatic compound, it is presumed to be toxic to aquatic life with long-lasting effects[2][8]. Therefore, it must not be released into the environment[9].
Table 1: Key Chemical and Safety Data
| Property | Value / Information | Rationale & Source Analogy |
| Chemical Formula | C₁₀H₆FI | Based on chemical structure. |
| Appearance | Likely a liquid, may be light yellow[5][7]. | Based on analogous compounds (1-Fluoronaphthalene). |
| Primary Hazards | Harmful if swallowed, Causes skin/eye irritation, Combustible liquid[2][5]. | Synthesized from SDS of 1-Fluoronaphthalene and 1-Fluoro-4-iodobenzene[1][2][6]. |
| Incompatibilities | Strong oxidizing agents, Strong bases[1][4][6]. | Prevents dangerous chemical reactions during storage and disposal. |
| Combustion Products | Carbon oxides (CO, CO₂), Hydrogen fluoride, Hydrogen iodide[3]. | Thermal decomposition of halogenated organic compounds. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 1-Fluoro-4-iodonaphthalene for any purpose, including disposal, a stringent safety protocol must be in place. The core principle is to create a barrier between the researcher and the chemical hazard.
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or mists[8]. An eyewash station and safety shower must be readily accessible[3].
Personal Protective Equipment (PPE): The following PPE is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation[1][2][6]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapor, preventing serious eye irritation[9][1][2]. |
| Body Protection | A lab coat, worn fully buttoned. | To protect skin and clothing from contamination[3][8]. |
| Respiratory | Not typically required when using a fume hood. | If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator is necessary[4]. |
Step-by-Step Disposal Procedure
The disposal of 1-Fluoro-4-iodonaphthalene is governed by its classification as a halogenated organic compound. This dictates that it must be segregated from other waste streams to ensure proper treatment and to prevent dangerous reactions[8][10].
Workflow for Proper Disposal
Caption: Disposal workflow for 1-Fluoro-4-iodonaphthalene.
Step 1: Waste Segregation This is the most critical step. 1-Fluoro-4-iodonaphthalene is a halogenated organic compound because it contains fluorine and iodine atoms bonded to its carbon structure[10][11]. It must be collected in a waste container specifically designated for halogenated organic waste [10][12][13].
-
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream[10].
-
DO NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers[8][13].
Step 2: Container Selection and Management Use a chemically compatible and properly sealed container, often provided by your institution's Environmental Health & Safety (EH&S) department[13].
-
The container must be leak-proof and have a tight-fitting cap to prevent the escape of vapors[11][12].
-
Keep the container closed at all times, except when actively adding waste[12].
Step 3: Labeling Properly label the waste container before adding any waste. The label should clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solvents"
-
The full chemical name: "1-Fluoro-4-iodonaphthalene" and any other chemicals in the container[12].
Step 4: Collection of Waste
-
Pure Chemical: Carefully transfer any unused or waste 1-Fluoro-4-iodonaphthalene into the designated halogenated waste container.
-
Contaminated Materials: Solid waste contaminated with this chemical, such as gloves, pipette tips, and paper towels, should also be placed in a designated solid hazardous waste container[14].
-
Empty Containers: The original container of 1-Fluoro-4-iodonaphthalene is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the halogenated organic waste container[15]. Subsequent rinses may also need to be collected depending on local regulations.
Step 5: Storage and Final Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials[3][1][7].
-
Contact your institution's EH&S or hazardous waste management office to schedule a pickup. Do not attempt to dispose of the chemical waste yourself[11][13]. You are responsible for the waste from "cradle to grave" under EPA regulations[11].
Spill and Emergency Procedures
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert absorbent material like sand, silica gel, or a universal binder[6][16]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[6][16].
-
Clean the spill area with soap and water.
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's emergency response line and EH&S office immediately.
-
Prevent entry into the affected area.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[9][6]. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[9][6][16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][2][16].
References
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
iGEM. (n.d.). Standard Operating Procedures. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
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Washington State University. (n.d.). Halogenated Solvents. [Link]
-
Loba Chemie. (2016). Safety Data Sheet: 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. [Link]
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Unknown Source. (n.d.). Hazardous Waste Segregation. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fluoro-4-iodonaphthalene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Success in this endeavor is intrinsically linked to a foundational commitment to safety. This guide provides essential, in-depth technical direction on the selection and use of Personal Protective Equipment (PPE) for handling 1-Fluoro-4-iodonaphthalene (CAS No. 39951-65-0).
The following protocols and recommendations are synthesized from the hazard profiles of structurally analogous compounds, a standard and necessary practice in chemical safety when direct, comprehensive toxicological data for a specific substance is limited. This approach ensures a conservative and robust safety margin, prioritizing the well-being of all laboratory personnel.
Hazard Profile of 1-Fluoro-4-iodonaphthalene: An Evidence-Based Assessment
Understanding the "why" behind PPE selection begins with a thorough analysis of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 1-Fluoro-4-iodonaphthalene is not publicly available, we can infer its hazard profile from closely related structures like 1-iodonaphthalene, 1-fluoronaphthalene, and 1-fluoro-4-iodobenzene.
These analogs are known to be irritants and may pose risks through multiple exposure routes.[1][2]
Primary Hazards:
-
Skin Irritation: Halogenated aromatic compounds are frequently cited as causing skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of similar chemical structures.[2]
Based on this data, a cautious approach is mandated. All handling procedures must be designed to prevent skin and eye contact, inhalation, and ingestion.
| Hazard Classification (Inferred) | GHS Hazard Statement (Anticipated) | Primary Exposure Routes |
| Skin Irritation | H315: Causes skin irritation | Dermal |
| Eye Irritation | H319: Causes serious eye irritation | Ocular |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion |
The Core of Safety: Risk-Based PPE Selection
The "Hierarchy of Controls" is a fundamental principle of laboratory safety. Before relying on PPE, which is the last line of defense, always prioritize engineering and administrative controls.
-
Engineering Controls: Always handle 1-Fluoro-4-iodonaphthalene inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Limit the quantity of the chemical handled to the minimum required for the experiment.
-
Personal Protective Equipment (PPE): The specific PPE required is dictated by the task. A risk assessment must be performed before any new procedure.
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the laboratory task.
Caption: PPE selection workflow for 1-Fluoro-4-iodonaphthalene.
Operational Plans: Step-by-Step PPE Protocols
Adherence to a strict, sequential process for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Standard Protocol for Low-Risk Operations
This protocol is suitable for tasks such as weighing small quantities inside a fume hood or preparing dilute solutions.
Required PPE:
-
Body Protection: Chemical-resistant laboratory coat.
-
Hand Protection: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[5]
Procedure:
-
Donning:
-
Put on the laboratory coat and fasten it completely.
-
Put on the first pair of nitrile gloves.
-
Put on safety glasses or goggles.
-
Put on the second pair of (outer) gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Handling: Perform all manipulations within a chemical fume hood.
-
Doffing:
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface with bare skin. Dispose of them in the designated solid hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in the designated area or dispose of it if known to be contaminated.
-
Remove safety glasses/goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Enhanced Protocol for High-Risk Operations
This protocol is mandatory for tasks involving larger quantities, heating, potential for splashing (e.g., quenching a reaction), or aerosol generation (e.g., rotary evaporation).
Required PPE:
-
Body Protection: Chemical-resistant laboratory coat and a chemical-resistant apron.
-
Hand Protection: Two pairs of nitrile or neoprene gloves.[6]
-
Eye and Face Protection: Chemical splash goggles AND a full-face shield.[7][8]
Procedure:
-
Donning: Follow the standard protocol, adding the chemical-resistant apron after the lab coat and the face shield after the goggles.
-
Handling: Maintain vigilance and ensure all operations are conducted in a fume hood or other ventilated enclosure.
-
Doffing:
-
Remove the outer gloves.
-
Remove the face shield and apron.
-
Follow the remaining steps of the standard doffing protocol.
-
PPE Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow. All used PPE and chemical waste must be treated as hazardous.
| Item | Decontamination | Disposal Procedure |
| Disposable Gloves | None. Single-use only. | Place in a designated, sealed hazardous waste container for solids.[9] |
| Lab Coat | Launder separately from personal clothing. If significant contamination occurs, treat as hazardous waste. | If disposing, place in the designated hazardous waste container for solids. |
| Safety Goggles / Face Shield | Clean with soap and water or a suitable laboratory disinfectant after each use. | N/A (Reusable) |
| Contaminated Labware (glassware, tips) | Triple-rinse with a suitable solvent. | Collect all rinsate as liquid hazardous waste. Discard solid items in the appropriate hazardous waste container (e.g., glass waste).[9] |
| 1-Fluoro-4-iodonaphthalene (neat or in solution) | N/A | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11] Do not empty into drains. |
The following diagram illustrates the proper sequence for removing PPE to minimize exposure to contaminants.
Caption: Recommended PPE doffing (removal) sequence.
By implementing these rigorous, evidence-based PPE protocols, researchers can confidently handle 1-Fluoro-4-iodonaphthalene, ensuring both personal safety and the integrity of their scientific work.
References
-
SAFETY DATA SHEET: 1-Nitronaphthalene. (2024). Sigma-Aldrich.
-
SAFETY DATA SHEET: 1-Fluoro-4-iodobenzene. (2025). Fisher Scientific.
-
SAFETY DATA SHEET: 1-Iodonaphthalene. (2025). Fisher Scientific.
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Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
-
Distillates (petroleum), solvent-dewaxed heavy paraffinic Product Stewardship Summary. (2013). Shell.
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SAFETY DATA SHEET: 1-Iodonaphthalene. (2024). Fisher Scientific.
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Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
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Personal Protective Equipment. (2023). Forest Stewardship Council.
- CAS code list in candy or food. (n.d.). Unknown Source.
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SAFETY DATA SHEET: 1-Fluoronaphthalene. (2025). Thermo Fisher Scientific.
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). UF/IFAS EDIS.
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Methyl Alcohol Safety Data Sheet (SDS). (2015). Flinn Scientific.
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SAFETY DATA SHEET: 4-Fluoro-1-iodo-2-nitrobenzene. (2024). Fisher Scientific.
-
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
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SAFETY DATA SHEET: Distillates (petroleum), solvent-dewaxed heavy paraffinic. (2008). Fisher Scientific.
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1-Fluoronaphthalene Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
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Personal Protective Equipment for Pesticide Applicators. (2014). YouTube.
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich.
-
4-Fluoroiodobenzene | C6H4FI. (n.d.). PubChem.
-
Personal Protective Equipment | PPE Equipment From DuPont. (n.d.). DuPont.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
